Piperaquine D6
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-QLFBILJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Piperaquine-D6: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Piperaquine-D6, a deuterated isotopologue of the antimalarial drug piperaquine. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols for its use in quantitative analysis are provided, alongside a proposed synthetic route.
Chemical Structure and Identification
Piperaquine-D6 is a stable isotope-labeled version of piperaquine, where six hydrogen atoms on the central propane linker have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of piperaquine in biological matrices.
Chemical Structure:
Figure 1: Chemical structures of piperaquine (left) and piperaquine-D6 (right).
IUPAC Name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline[1]
Table 1: Chemical Identifiers for Piperaquine-D6
| Identifier | Value |
| CAS Number | 1261394-71-1[1] |
| PubChem CID | 49849841[1] |
| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆[2] |
| InChI | InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2[1] |
| InChIKey | UCRHFBCYFMIWHC-QLFBILJTSA-N[1] |
| Canonical SMILES | C1CN(CCN1C2=C3C=C(C=CC3=NC=C2)Cl)C(C(CN4CCN(CC4)C5=C6C=C(C=CC6=NC=C5)Cl)D)D |
Physicochemical Properties
The physicochemical properties of Piperaquine-D6 are very similar to those of its non-deuterated counterpart, piperaquine. The primary difference is the increased molecular weight due to the presence of deuterium atoms.
Table 2: Physicochemical Properties of Piperaquine and Piperaquine-D6
| Property | Piperaquine | Piperaquine-D6 |
| Molecular Weight | 535.51 g/mol [2] | 541.55 g/mol [2] |
| Monoisotopic Mass | 534.2065504 Da[3] | 540.2442109 Da[1] |
| Melting Point | 198-200°C (phosphate salt) | Not available |
| pKa (predicted) | 8.6, 6.5 (basic) | Not available |
| LogP (predicted) | 5.6[1][3] | 5.6[1][3] |
| Solubility | Slightly soluble in water at neutral pH; soluble in acidic solutions[4] | Expected to be similar to piperaquine |
Mechanism of Action
The antimalarial activity of piperaquine is attributed to its ability to interfere with the detoxification of heme in the digestive vacuole of the Plasmodium parasite.
Caption: Proposed mechanism of action of piperaquine.
Experimental Protocols
Synthesis of Piperaquine-D6
Proposed Synthetic Scheme:
-
Preparation of 1,3-dibromo-1,1,2,2,3,3-hexadeuteropropane: This deuterated alkylating agent can be synthesized from a suitable deuterated precursor, such as deuterated malonic acid, through reduction and subsequent bromination.
-
Alkylation of Piperazine: 1-(7-chloroquinolin-4-yl)piperazine is reacted with 1,3-dibromo-1,1,2,2,3,3-hexadeuteropropane in a suitable solvent (e.g., ethanol) and in the presence of a base (e.g., sodium bicarbonate) to yield Piperaquine-D6.
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain Piperaquine-D6 of high purity.
Note: The synthesis of deuterated compounds requires specialized techniques and reagents and should be performed by experienced chemists in a suitable laboratory setting.
Quantification of Piperaquine in Human Plasma using UPLC-MS/MS
Piperaquine-D6 is primarily used as an internal standard for the accurate quantification of piperaquine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents:
-
Piperaquine reference standard
-
Piperaquine-D6 internal standard
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
Instrumentation:
-
Ultra-high performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of piperaquine in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).
-
Prepare a 1 mg/mL stock solution of Piperaquine-D6 in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the piperaquine stock solution with blank human plasma to prepare calibration standards at appropriate concentrations (e.g., 1 to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of a protein precipitation solution (e.g., ACN containing the Piperaquine-D6 internal standard at a fixed concentration).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient elution program to achieve separation of piperaquine from endogenous plasma components.
-
Flow rate: e.g., 0.4 mL/min.
-
Injection volume: e.g., 5 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Piperaquine: m/z 535.2 → 288.2
-
Piperaquine-D6: m/z 541.2 → 294.2
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both piperaquine and Piperaquine-D6.
-
Calculate the peak area ratio (piperaquine/Piperaquine-D6).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of piperaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: A typical experimental workflow for piperaquine quantification.
Conclusion
Piperaquine-D6 is an indispensable tool for researchers and scientists in the field of antimalarial drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of piperaquine. This technical guide provides a comprehensive overview of its chemical properties and practical applications, serving as a valuable resource for professionals in the field.
References
- 1. Piperaquine D6 | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis and purification of Piperaquine D6"
An In-depth Technical Guide to the Synthesis and Purification of Piperaquine D6
Introduction
Piperaquine is a bisquinoline antimalarial agent that has seen renewed interest as a partner drug in artemisinin-based combination therapies (ACTs), particularly with dihydroartemisinin.[1][2] Its long elimination half-life makes it effective in preventing recrudescence.[3] Isotopically labeled internal standards are crucial for the accurate quantification of drugs in biological matrices by mass spectrometry. This compound, the hexadeuterated analog of piperaquine, serves as the ideal internal standard for such bioanalytical studies due to its chemical similarity to the analyte and its distinct mass.[3][4]
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this essential analytical standard.
Synthesis of this compound
The synthesis of this compound involves the coupling of two equivalents of 1-(7-chloroquinolin-4-yl)piperazine with a deuterated three-carbon linker. While specific literature detailing the synthesis of the D6 variant is sparse, the pathway can be reliably inferred from established syntheses of piperaquine.[5][6][7] The most common approach involves the nucleophilic substitution of a dihaloalkane by the secondary amine of the piperazine moiety.
The proposed synthetic pathway proceeds in two main stages:
-
Synthesis of the key intermediate, 1-(7-chloroquinolin-4-yl)piperazine. This is typically achieved by reacting 4,7-dichloroquinoline with piperazine.
-
Coupling of the intermediate with a deuterated linker. Two molecules of the 1-(7-chloroquinolin-4-yl)piperazine intermediate are coupled with 1,3-dibromopropane-d6 to form the final this compound product.
The deuterated label is introduced via the propyl chain, as confirmed by the IUPAC name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline.[8]
References
- 1. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of Piperaquine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Piperaquine-d6 (PQ-d6), a critical reagent used as an internal standard in bioanalytical studies. This document outlines the methodologies for assessing these quality attributes, presents typical data, and offers detailed experimental protocols to ensure the integrity and reliability of research and development activities involving piperaquine.
Introduction to Piperaquine-d6
Piperaquine (PQ) is an antimalarial drug, and its deuterated analog, Piperaquine-d6, is essential for the accurate quantification of piperaquine in biological matrices. The substitution of six hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from the non-labeled drug by mass spectrometry, without significantly altering its chemical properties. The reliability of pharmacokinetic and other quantitative studies hinges on the isotopic purity and stability of the deuterated internal standard.
Isotopic Purity of Piperaquine-d6
Isotopic purity is a critical parameter that defines the percentage of the molecule that is fully deuterated at the intended positions, as well as the distribution of other isotopic species. High isotopic purity is necessary to minimize cross-signal interference with the analyte and ensure accurate quantification.
Quantitative Data for Isotopic Purity
The isotopic purity of Piperaquine-d6 is typically determined using high-resolution mass spectrometry (HRMS). Commercially available Piperaquine-d6 generally exhibits an isotopic purity of ≥99%.[1] The following table summarizes a typical isotopic distribution for a batch of Piperaquine-d6.
| Isotopic Species | Description | Relative Abundance (%) |
| d6 | Fully deuterated | ≥ 99.0 |
| d5 | Five deuterium atoms | < 1.0 |
| d4 | Four deuterium atoms | < 0.5 |
| d3 | Three deuterium atoms | < 0.1 |
| d2 | Two deuterium atoms | < 0.1 |
| d1 | One deuterium atom | < 0.1 |
| d0 | Non-deuterated | < 0.1 |
Experimental Protocol for Isotopic Purity Determination by LC-MS/MS
This protocol describes a general method for determining the isotopic purity of Piperaquine-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the relative abundance of each isotopic species of Piperaquine-d6.
Materials:
-
Piperaquine-d6 sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of Piperaquine-d6 in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the elution and separation of Piperaquine-d6 from any impurities.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 535 to 545 to observe the isotopic cluster.
-
Selected Reaction Monitoring (SRM) for Piperaquine: m/z 535 → 288
-
SRM for Piperaquine-d6: m/z 541 → 294[1]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopic species (d0 to d6) from the full scan mass spectrum.
-
Calculate the relative abundance of each species as a percentage of the total integrated area of all isotopic peaks.
-
Workflow for Isotopic Purity Assessment
Caption: Workflow for Isotopic Purity Assessment of Piperaquine-d6.
Stability of Piperaquine-d6
The stability of a deuterated compound is its ability to maintain its chemical and isotopic integrity under various environmental conditions over time. Stability studies are crucial to establish appropriate storage conditions and shelf-life.
Forced Degradation Studies
Forced degradation studies on non-deuterated piperaquine provide valuable insights into the potential degradation pathways for Piperaquine-d6. Studies have shown that piperaquine is susceptible to degradation under basic and oxidative stress conditions, while it remains relatively stable under acidic and photolytic conditions.[2][3][4]
| Stress Condition | Observations for Piperaquine | Potential Implication for Piperaquine-d6 |
| Acidic (e.g., 0.1 M HCl) | No significant degradation observed.[2] | Likely stable. |
| Basic (e.g., 0.1 M NaOH) | Significant degradation observed.[2] | Susceptible to degradation. |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation observed, with the formation of N-oxide impurities.[2][3] | Susceptible to oxidation. |
| Photolytic (ICH Q1B) | No significant degradation observed.[2] | Likely stable under light exposure. |
| Thermal (e.g., 60°C) | Stable. | Likely stable at elevated temperatures for short durations. |
Long-Term Stability
Long-term stability studies are conducted under controlled storage conditions as per ICH guidelines to establish the retest period or shelf life.[5] Given that deuteration is intended to have minimal impact on the chemical stability of the molecule, the storage conditions for Piperaquine-d6 are expected to be similar to those of its non-deuterated counterpart.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for a Stability Study
This protocol outlines a comprehensive stability study for Piperaquine-d6 as an active pharmaceutical ingredient (API) based on ICH guidelines.
Objective: To evaluate the stability of Piperaquine-d6 under various environmental conditions and establish a retest period.
Materials:
-
Multiple batches of Piperaquine-d6 API
-
Appropriate primary packaging (e.g., amber glass vials)
-
Stability chambers
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the Piperaquine-d6 batches, including appearance, assay, isotopic purity, and degradation products.
-
Stability Sample Preparation: Place the Piperaquine-d6 samples in the specified long-term, intermediate, and accelerated stability chambers.
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in physical state or color.
-
Assay (Potency): Using a validated stability-indicating HPLC method to determine the amount of intact Piperaquine-d6.
-
Isotopic Purity: Assess for any potential H/D exchange by monitoring the isotopic distribution using LC-MS/MS.
-
Degradation Products: Quantify any known or new degradation products using a validated HPLC or LC-MS/MS method.
-
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in purity. The results are used to establish the retest period and recommended storage conditions.
Workflow for a Formal Stability Study
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Role of Piperaquine-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism and application of piperaquine-d6 (PQ-d6) as an internal standard in the bioanalysis of the antimalarial drug piperaquine (PQ). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.[1][2] This document details the core principles of its function, provides a summary of quantitative data from various methodologies, outlines experimental protocols, and visualizes the analytical workflow.
Core Mechanism of Piperaquine-d6 as an Internal Standard
The fundamental challenge in quantitative bioanalysis is accounting for the analytical variability introduced during sample processing and instrumental analysis.[1] Factors such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in mass spectrometer response can lead to inaccurate quantification of the target analyte.[1][3] Piperaquine-d6, a deuterated analog of piperaquine, is the ideal internal standard to mitigate these issues for several key reasons:
-
Near-Identical Physicochemical Properties : Piperaquine-d6 is structurally identical to piperaquine, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties—such as polarity, solubility, and pKa—remain virtually identical.[2][6]
-
Co-elution and Co-extraction : Due to their similar chemical nature, PQ and PQ-d6 exhibit nearly identical behavior throughout the entire analytical process. They co-extract from the biological matrix (e.g., plasma, blood) with the same efficiency and co-elute during liquid chromatography (LC).[2][3] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Compensation for Matrix Effects : The most significant advantage is the correction for matrix effects. Biological samples contain a complex mixture of endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. Because PQ-d6 co-elutes with PQ, it experiences the same degree of ion suppression or enhancement.[3]
-
Normalization of Instrument Response : The final quantification is not based on the absolute signal of piperaquine, but on the ratio of the peak area of piperaquine to the peak area of the known concentration of piperaquine-d6.[1] This ratio remains constant even if there are fluctuations in the injection volume or the mass spectrometer's sensitivity, providing a robust and reliable measurement.
One critical consideration is the potential for paradoxical matrix effects, where the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement, despite their structural similarity. This has been observed in some piperaquine assays, particularly with electrospray ionization (ESI), and may necessitate careful optimization of chromatographic conditions or the use of alternative ionization techniques like atmospheric pressure chemical ionization (APCI) to minimize this phenomenon.[7]
Quantitative Data Summary
The following table summarizes quantitative data from various validated LC-MS/MS methods for the determination of piperaquine using piperaquine-d6 as an internal standard. This allows for a comparative overview of the performance of different assays.
| Parameter | Method 1 (DBS)[8][9] | Method 2 (Plasma)[4] | Method 3 (Plasma)[10] | Method 4 (Plasma Filtrate)[7] |
| Matrix | Dried Blood Spot (DBS) | Human Plasma | Human Plasma | Human Plasma Filtrate |
| Calibration Range | 3 - 1000 ng/mL | 1.5 - 250 ng/mL | 10 - 1000 ng/mL | 20 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 1.5 ng/mL | 10 ng/mL | 20 pg/mL |
| Intra-day Precision (%RSD) | < 9% | 2.35 - 6.18% | Not Reported | < 15% |
| Inter-day Precision (%RSD) | Not Reported | 3.3 - 5.6% | Not Reported | < 15% |
| Accuracy (% Deviation) | Not Reported | 2.08 - 12.0% | Not Reported | Within 15% |
| Recovery | 54 - 72% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following sections provide a representative methodology for the quantification of piperaquine in a biological matrix using piperaquine-d6, based on common practices from published literature.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting piperaquine from plasma samples.
-
Aliquoting : Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the piperaquine-d6 internal standard working solution (e.g., at a concentration of 0.25 ng/mL) to each sample, except for blank samples.[4]
-
Precipitation : Add 300 µL of a protein precipitation agent, such as methanol or acetonitrile containing 5% trichloroacetic acid (TCA), to the sample.[4][10]
-
Vortexing : Vortex the mixture for approximately 20-30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 3,000 x g or higher) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Reconstitution (Optional) : If necessary, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in the mobile phase to enhance sensitivity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of piperaquine and piperaquine-d6.
| Parameter | Typical Conditions |
| LC System | UHPLC or HPLC system (e.g., Waters Acquity, Sciex)[7] |
| Column | Reversed-phase C18 or PFP column (e.g., Gemini C18, 50x2.0mm, 5µm)[4][11] |
| Mobile Phase A | Aqueous buffer, e.g., 10 mM Ammonium Hydroxide or 20 mM Ammonium Formate[7][10] |
| Mobile Phase B | Acetonitrile or Methanol[7][10] |
| Flow Rate | 0.3 - 0.8 mL/min |
| Gradient | A gradient elution is typically used to achieve good separation. |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000, TripleQuad 6500+)[7][11] |
| Ionization Source | Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[4][11] |
| MRM Transitions | Piperaquine: m/z 535 -> 288; Piperaquine-d6: m/z 541 -> 294[7][9] |
| Collision Energy | ~45 V[9] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of piperaquine and its deuterated internal standard in the analytical process.
Caption: A typical bioanalytical workflow for piperaquine quantification.
Caption: The principle of analytical variability correction using Piperaquine-d6.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
Physicochemical Characteristics of Piperaquine D6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Piperaquine D6, a deuterated isotopologue of the antimalarial drug Piperaquine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, bioanalysis, and formulation development. This compound is primarily utilized as an internal standard in quantitative bioanalytical assays for the determination of Piperaquine in biological matrices.[1][2]
Core Physicochemical Properties
This compound shares a nearly identical chemical structure with Piperaquine, with the key difference being the substitution of six hydrogen atoms with deuterium on the propane bridge. This isotopic labeling results in a higher molecular weight while maintaining very similar physicochemical properties to the parent compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline | [3] |
| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆ | PubChem |
| Molecular Weight | 541.5 g/mol | [3] |
| CAS Number | 1261394-71-1 | [3] |
| Isotopic Purity | ≥ 99% | [2] |
Table 2: Calculated Physicochemical Parameters of this compound
| Property | Value | Source |
| XLogP3-AA | 5.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 38.7 Ų | [3] |
Solubility and pKa
The solubility of this compound is expected to be very similar to that of Piperaquine. The free base form of Piperaquine is poorly soluble in water, methanol, and acetonitrile.[4][5] However, it is a weak base and becomes very hydrophilic and readily soluble in acidified solvents.[4][5]
For the non-deuterated form, Piperaquine, the pKa values have been reported to be around 8.6 and 6.5.[4][5] These values indicate that Piperaquine has two basic centers that can be protonated in acidic conditions, which explains its increased solubility at low pH. A stock solution of piperaquine tetraphosphate has been successfully prepared in 0.5% lactic acid for in vitro studies.[6]
Table 3: Qualitative Solubility of Piperaquine (and inferred for this compound)
| Solvent | Solubility | Reference |
| Water (neutral pH) | Poorly soluble | [4][5] |
| Methanol | Poorly soluble | [4][5] |
| Acetonitrile | Poorly soluble | [4][5] |
| Acidified Solvents | Readily soluble | [4][5] |
| 0.5% Lactic Acid | Soluble (for tetraphosphate salt) | [6] |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Piperaquine in biological samples like plasma.[2][5]
Protocol: Quantification of Piperaquine in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is a synthesized representation based on several published methods.[2][4][5]
1. Preparation of Stock and Standard Solutions:
-
Piperaquine Stock Solution (1 mg/mL): Prepare in a mixture of acetonitrile and water (1:9, v/v) containing 0.5% formic acid.[4]
-
This compound (Internal Standard) Working Solution (e.g., 30 ng/mL): Prepare in a mixture of acetonitrile and water (1:9, v/v) containing 0.5% formic acid.[4]
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of the Piperaquine stock solution to achieve the desired concentration range (e.g., 10-1000 ng/mL).[4]
2. Sample Preparation (Protein Precipitation):
-
To 25 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.[4]
-
Add 150 µL of methanol to precipitate plasma proteins.[4]
-
Vortex mix the samples briefly.
-
Centrifuge at high speed (e.g., 25,000 x g) for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Gemini C18, 50x2.0mm, 5µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a basic mobile phase, such as 10 mM ammonium hydroxide in water (Mobile Phase A) and acetonitrile (Mobile Phase B), has been shown to provide optimal peak shapes and minimize carryover.[4]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis:
-
The concentration of Piperaquine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standard samples.
Visualizations
Experimental Workflow for Bioanalysis of Piperaquine using this compound
Caption: Workflow for the quantitative analysis of Piperaquine in plasma using this compound.
Logical Relationship in LC-MS/MS Quantification
Caption: Principle of using an internal standard for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide to Piperaquine-D6: Certificate of Analysis and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Piperaquine-D6. Piperaquine-D6 is the deuterium-labeled version of Piperaquine, an antimalarial agent.[1][2] It is primarily intended for use as an internal standard for the quantification of Piperaquine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
Certificate of Analysis (Representative)
This section presents a typical Certificate of Analysis for Piperaquine-D6 Tetraphosphate, summarizing the key quality control parameters.
Identification and Chemical Properties
| Parameter | Specification |
| Product Name | Piperaquine-D6 Tetraphosphate[4][5] |
| Synonyms | 4,4'-((propane-1,3-diyl-d6)bis(piperazine-4,1-diyl))bis(7-chloroquinoline)[3] |
| CAS Number | 1261394-71-1[3][5] |
| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆•4H₃PO₄[4][5] |
| Molecular Weight | 933.53 g/mol [4][5] |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol |
Purity and Quality Metrics
| Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | ≥98% |
| Isotopic Purity | LC-MS/MS | ≥99% Deuterium incorporation |
| Identity | ¹H-NMR, LC-MS/MS | Conforms to structure |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the chemical purity of Piperaquine-D6.
-
Instrumentation : HPLC system with UV detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm).[6]
-
Mobile Phase : A mixture of methanol and phosphate buffer (pH 3.6) in a 70:30 (v/v) ratio.[6]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection Wavelength : 273 nm.[6]
-
Injection Volume : 20 µL.[8]
-
Standard Preparation : Accurately weigh 10 mg of Piperaquine-D6 working standard and dissolve in 10 mL of diluent (mobile phase).[6][9]
-
Sample Preparation : Prepare the sample in the same manner as the standard solution.
-
Analysis : The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
This protocol is used to confirm the identity of Piperaquine-D6 and determine its isotopic enrichment. Piperaquine-D6 serves as the internal standard for the quantification of Piperaquine.[10]
-
Instrumentation : LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10]
-
LC Column : PFP (Pentafluorophenyl) or C18 column.[10]
-
Mobile Phase : Gradient elution with a mixture of acetonitrile and water containing 0.1% trichloroacetic acid or 0.5% formic acid.[7][11]
-
Ionization Mode : Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Sample Preparation : Prepare a dilute solution of Piperaquine-D6 in the mobile phase.
-
Analysis : The identity is confirmed by the presence of the correct precursor and product ions. Isotopic purity is assessed by monitoring for any presence of the unlabeled Piperaquine (m/z 535) in the Piperaquine-D6 sample.
Diagrams and Workflows
Analytical Workflow for Piperaquine-D6 Quality Control
The following diagram illustrates the logical workflow for the quality control analysis of a batch of Piperaquine-D6.
Caption: Quality control workflow for Piperaquine-D6 analysis.
This guide provides a foundational understanding of the analytical chemistry of Piperaquine-D6. For further information, consulting specific pharmacopeial monographs and validation reports is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Piperaquine-d6 Tetraphosphate | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Deuterium Labeling in Piperaquine D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the deuterium labeling in Piperaquine D6, a critical internal standard for bioanalytical studies. The document outlines the precise location of the deuterium atoms, presents relevant quantitative data, and details the experimental protocols for its synthesis and use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Piperaquine and its Deuterated Analog
Piperaquine is a bisquinoline antimalarial agent, first synthesized in the 1960s. It has seen renewed interest as a partner drug in artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Accurate quantification of piperaquine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and help monitor for the emergence of drug resistance.
This compound is a stable isotope-labeled version of piperaquine, where six hydrogen atoms are replaced by deuterium atoms. This modification results in a molecule that is chemically identical to piperaquine but has a higher mass. Due to its similar chromatographic behavior and distinct mass-to-charge ratio (m/z), this compound is an ideal internal standard for quantitative analysis by LC-MS/MS, as it can correct for variations in sample preparation and instrument response.
Position of Deuterium Labeling
The six deuterium atoms in this compound are located on the central propyl chain that links the two piperazine rings. The IUPAC name for this compound is 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline[1]. This specific placement ensures that the deuterium labels are in a stable position and are unlikely to exchange under typical physiological or analytical conditions.
The chemical structures of Piperaquine and this compound are illustrated below.
Quantitative Data
The key quantitative parameters for this compound are summarized in the tables below. This data is essential for its application as an internal standard in bioanalytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆ | PubChem |
| Molecular Weight | 541.5 g/mol | [1] |
| Exact Mass | 540.2442109 Da | [1] |
| Isotopic Purity | ≥99% | [2] |
Table 2: Mass Spectrometry Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Piperaquine | 535.1 | 288.1 | ESI+ / APCI+ |
| This compound (Internal Standard) | 541.0 | 294.1 | ESI+ / APCI+ |
ESI+: Electrospray Ionization Positive Mode, APCI+: Atmospheric Pressure Chemical Ionization Positive Mode. The specific ion transitions may vary slightly depending on the instrument and method.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of unlabeled piperaquine, with the key difference being the use of a deuterated starting material for the propyl linker. A plausible synthetic route is outlined below.
Step 1: Synthesis of 1,1,2,2,3,3-Hexadeuterio-1,3-dibromopropane
-
Materials: 1,1,2,2,3,3-Hexadeuterio-1,3-propanediol, hydrobromic acid (48%), concentrated sulfuric acid.
-
Procedure:
-
To a stirred solution of 1,1,2,2,3,3-hexadeuterio-1,3-propanediol, add hydrobromic acid.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below a specified limit with an ice bath.
-
Heat the mixture to reflux for several hours.
-
After cooling, separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain 1,1,2,2,3,3-hexadeuterio-1,3-dibromopropane.
-
Step 2: Synthesis of this compound
-
Materials: 1-(7-chloroquinolin-4-yl)piperazine, 1,1,2,2,3,3-hexadeuterio-1,3-dibromopropane, potassium carbonate, acetone.
-
Procedure:
-
Dissolve 1-(7-chloroquinolin-4-yl)piperazine and potassium carbonate in acetone.
-
Add 1,1,2,2,3,3-hexadeuterio-1,3-dibromopropane to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Bioanalytical Method using this compound as an Internal Standard
The following protocol describes a general workflow for the quantification of piperaquine in human plasma using LC-MS/MS with this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a known amount of this compound solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piperaquine: 535.1 → 288.1
-
This compound: 541.0 → 294.1
-
-
-
-
Quantification:
-
The concentration of piperaquine in the plasma sample is determined by calculating the peak area ratio of the analyte (piperaquine) to the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of piperaquine.
-
Conclusion
This compound, with its six deuterium atoms stably positioned on the central propyl chain, serves as an invaluable tool for the accurate and precise quantification of piperaquine in biological samples. This technical guide has provided a comprehensive overview of its deuterium labeling, key quantitative data, and detailed experimental protocols for its synthesis and application in bioanalytical workflows. The use of this compound as an internal standard is essential for robust clinical and research studies involving this important antimalarial drug.
References
Technical Guide: Piperaquine D6 in Pharmaceutical Research
This technical guide provides an in-depth overview of Piperaquine D6, a deuterated analog of the antimalarial drug piperaquine. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. This document outlines the physicochemical properties, detailed analytical methodologies, and the mechanistic pathway of the parent compound.
Introduction
This compound is a stable isotope-labeled version of piperaquine, which is a bisquinoline antimalarial agent. Due to its structural similarity to the parent drug and its distinct mass, this compound serves as an ideal internal standard for the quantification of piperaquine in biological samples using mass spectrometry-based assays. Its use significantly improves the accuracy and precision of bioanalytical methods by correcting for variations in sample processing and instrument response.
Physicochemical Properties
The key quantitative data for this compound and its parent compound, piperaquine, are summarized in the table below for easy comparison.
| Property | This compound | Piperaquine |
| CAS Number | 1261394-71-1[1] | 4085-31-8[2] |
| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆[1][3] | C₂₉H₃₂Cl₂N₆[1] |
| Molecular Weight | 541.55 g/mol [1][2][3] | 535.51 g/mol [1] |
| Chemical Name | 4,4'-((propane-1,3-diyl-d6)bis(piperazine-4,1-diyl))bis(7-chloroquinoline)[1] | 1,3-bis[4-(7-chloro-4-quinolyl)-1-piperazinyl]propane |
Mechanism of Action of Piperaquine
The antimalarial activity of piperaquine is attributed to its ability to interfere with the detoxification of heme within the Plasmodium parasite's digestive vacuole. This mechanism is thought to be similar to that of chloroquine.[4][5][6] The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline form called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to an accumulation of toxic free heme, which ultimately results in the death of the parasite.[5][7][8]
Experimental Protocols for Quantification
This compound is crucial for the accurate quantification of piperaquine in pharmacokinetic studies. Below are detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Quantification of Piperaquine in Human Plasma
This protocol is adapted from a method for determining piperaquine concentrations in small volume pediatric plasma samples.[1]
4.1.1. Sample Preparation
-
Thaw plasma samples at room temperature.
-
Pipette a 25 µL aliquot of each plasma sample into a microcentrifuge tube.
-
Add 100 µL of a methanol-water solution (1:1, v/v) containing 5% trichloroacetic acid (TCA) and this compound as the internal standard (at a concentration of 0.25 ng/mL).[1]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 25,000 x g for 3 minutes.[1]
-
Transfer 75 µL of the supernatant to a plastic autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[1]
4.1.2. LC-MS/MS Conditions
-
LC Column: Pentafluorophenyl (PFP) column (e.g., 2.0 x 50 mm, 3 µm).[1]
-
Mobile Phase: Optimized for gradient or isocratic elution to achieve good chromatographic separation.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode (APCI+).[1]
-
MS Detection: Multiple Reaction Monitoring (MRM).[1]
4.1.3. Workflow Diagram
High-Throughput Quantification of Piperaquine from Dried Blood Spots (DBS)
This method is suitable for large-scale clinical trials in resource-limited settings.[3]
4.2.1. Sample Preparation
-
Punch three 3.2 mm discs from a dried blood spot (DBS) card.[3]
-
Place the discs into a 96-well plate.
-
Perform automated solid-phase extraction using a liquid handling system. The extraction solvent should contain this compound as the internal standard.
-
Elute the analyte and internal standard for analysis.
4.2.2. LC-MS/MS Conditions
-
LC System: A high-throughput liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer (e.g., API 5000).[3]
-
Ion Source: TurboV ionization source.[3]
-
Ionization Mode: Positive ion spray voltage set to 5500 V.[3]
-
MS Detection: Selected Reaction Monitoring (SRM).[3]
4.2.3. Data Analysis The concentration of piperaquine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration range for this method is typically 3–1000 ng/mL.[3]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of piperaquine in various biological matrices. Its use as an internal standard in LC-MS/MS assays is well-established and critical for reliable pharmacokinetic and clinical studies of this important antimalarial drug. The methodologies and mechanistic insights provided in this guide are intended to support researchers in the field of drug development and malaria research.
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Piperaquine - Wikipedia [en.wikipedia.org]
- 6. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Piperaquine D6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Piperaquine D6, a deuterated form of the antimalarial drug Piperaquine. Given that deuteration does not significantly alter the physicochemical properties of a molecule, the solubility profile of this compound is expected to be nearly identical to that of Piperaquine. This document compiles available solubility data for Piperaquine and its salts in various organic solvents, details relevant experimental protocols for dissolution, and presents a generalized workflow for solubility assessment.
Core Concepts in Piperaquine Solubility
Piperaquine is a lipophilic, weak base, and its solubility is highly dependent on the pH of the medium. The free base form exhibits poor solubility in neutral aqueous and some organic solvents but becomes significantly more soluble in acidified conditions.[1] Piperaquine is available as a free base and as a water-soluble tetraphosphate salt.[2]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table summarizes the known solubility characteristics of Piperaquine and its phosphate salt in various solvents. This information serves as a strong proxy for the expected solubility of this compound.
| Compound Form | Solvent | Solubility | Concentration/Remarks | Source |
| Piperaquine (Free Base) | Water | Poorly Soluble | - | [1] |
| Piperaquine (Free Base) | Methanol (MeOH) | Poorly Soluble | - | [1] |
| Piperaquine (Free Base) | Acetonitrile (MeCN) | Poorly Soluble | - | [1] |
| Piperaquine (Free Base) | Acidified Solvents | Easily Soluble | Very hydrophilic at low pH. | [1] |
| Piperaquine Phosphate | Water | Slightly Soluble | 2 mg/mL (3.16 mM). To increase solubility, heating to 37°C and ultrasonication are recommended. | [3] |
| Piperaquine Phosphate | Chloroform | Highly Soluble | - | [4] |
| Piperaquine Phosphate | Ethanol | Slightly Soluble / Insoluble | Described as "slightly soluble" and "almost insoluble". | [4][5] |
| Piperaquine Phosphate | Dimethyl Sulfoxide (DMSO) | Insoluble | - | [3] |
| This compound | Acetonitrile-Water (1:9, v/v) with 0.5% Formic Acid | Soluble | Used for preparing stock solutions for LC-MS/MS analysis. | [1] |
| Piperaquine | Methanol | Soluble | Used for preparing stock solutions (e.g., 75 mg in 10 mL) for HPLC analysis. Sonication may be required. | [4] |
Experimental Protocols for Dissolution
The following protocols are derived from methodologies used in the preparation of Piperaquine and this compound solutions for analytical testing. These serve as practical guides for dissolving the compound in organic and mixed solvent systems.
Protocol 1: Preparation of this compound Stock Solution for LC-MS/MS Analysis [1]
-
Solvent Preparation : Prepare a solvent mixture of acetonitrile and water in a 1:9 volume-to-volume ratio.
-
Acidification : Add formic acid to the acetonitrile-water mixture to a final concentration of 0.5%.
-
Dissolution : Accurately weigh the required amount of this compound and dissolve it in the prepared acidified solvent to achieve the desired stock solution concentration.
-
Storage : Store the stock solution under appropriate conditions to ensure stability.
Protocol 2: Preparation of Piperaquine Phosphate Stock Solution for HPLC Analysis [4]
-
Solvent : Use methanol as the diluent.
-
Dissolution : Accurately weigh 75 mg of Piperaquine phosphate working standard and transfer it into a 10 mL clean, dry volumetric flask.
-
Sonication : Add approximately 2 mL of methanol, sonicate for 15 minutes to aid dissolution and degas the solution.
-
Final Volume : Make up the volume to the 10 mL mark with methanol to obtain a 7500 µg/mL standard stock solution.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound such as this compound. This logical process is fundamental in drug development and formulation studies.
This guide provides a foundational understanding of the solubility of this compound based on the available data for its non-deuterated counterpart. For precise quantitative analysis, it is recommended that researchers perform solubility studies tailored to their specific experimental conditions and solvent systems.
References
- 1. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperaquine D6: Supplier and Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperaquine D6, a deuterated analog of the antimalarial drug Piperaquine. This document covers its suppliers, availability, and key technical information pertinent to its application in research and development. Detailed experimental protocols for its use as an internal standard in bioanalytical assays are provided, along with a plausible synthetic route and a depiction of the parent compound's mechanism of action.
Introduction to Piperaquine and its Deuterated Analog
Piperaquine is a bisquinoline antimalarial agent that has been used for decades, often in combination with artemisinin derivatives, to treat uncomplicated Plasmodium falciparum malaria.[1][2] Its long elimination half-life makes it an effective partner drug.[2]
This compound is a stable isotope-labeled version of Piperaquine, where six hydrogen atoms on the propane linker have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. Consequently, this compound is an ideal internal standard for the quantitative analysis of Piperaquine in biological matrices, such as plasma and blood, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.
Supplier and Availability of this compound
Several chemical suppliers and manufacturers offer this compound, primarily for research and analytical purposes. The availability, form, and purity can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Purity | Available Forms |
| LGC Standards | Piperaquine-d6 Tetraphosphate | 1261394-71-1 | C29H26D6Cl2N6·4H3PO4 | Not specified | Neat |
| Clearsynth | Piperaquine-d6 | 1261394-71-1 | C29H26D6Cl2N6 | Not specified | Not specified |
| Hexonsynth | Piperaquine-d6 | 1261394-71-1 | C29H26D6Cl2N6 | Not specified | Not specified |
| MedchemExpress | Piperaquine-d6 tetraphosphate | 1261394-71-1 | C29H38D6Cl2N6O16P4 | Not specified | Not specified |
| Simson Pharma | This compound | 1261394-71-1 | C29H26D6Cl2N6 | Not specified | Not specified |
| Alsachim | Piperaquine-d6 | 1261394-71-1 | Not specified | Isotopic purity ≥ 99% | Not specified |
Plausible Synthesis of this compound
The overall reaction is a double N-alkylation of 7-chloro-4-(piperazin-1-yl)quinoline with 1,3-dibromopropane-d6.
Caption: Plausible synthetic scheme for this compound.
Detailed Steps:
-
Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline: This intermediate is synthesized by the reaction of 4,7-dichloroquinoline with an excess of piperazine in a suitable solvent such as methanol or isopropanol, followed by purification.[5][6]
-
Synthesis of 1,3-dibromopropane-d6: The deuterated linker can be prepared from a deuterated precursor such as 1,3-propanediol-d6 by reaction with a brominating agent like hydrobromic acid.
-
Coupling Reaction: 7-chloro-4-(piperazin-1-yl)quinoline (2 equivalents) is reacted with 1,3-dibromopropane-d6 (1 equivalent) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile or DMF) under heating to yield this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired purity.
Mechanism of Action of Piperaquine
Piperaquine, like other quinoline antimalarials such as chloroquine, is thought to exert its antiparasitic effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[7][8]
Caption: Inhibition of heme detoxification by Piperaquine.
The parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately results in the death of the parasite.[8]
Experimental Protocol: Quantification of Piperaquine in Human Plasma using LC-MS/MS
The following is a representative experimental protocol for the quantification of piperaquine in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[3][4]
Caption: Experimental workflow for bioanalysis of Piperaquine.
5.1. Materials and Reagents
-
Piperaquine and this compound analytical standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
5.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piperaquine and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Piperaquine stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
5.3. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Piperaquine from matrix components (e.g., starting with 20% B, increasing to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piperaquine: m/z 535.2 → 288.2
-
This compound: m/z 541.2 → 294.2
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Piperaquine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Piperaquine in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers and drug development professionals working on the antimalarial agent Piperaquine. Its commercial availability from several suppliers facilitates its use as an internal standard in robust and reliable bioanalytical methods. The information provided in this technical guide, including the plausible synthetic route, mechanism of action, and a detailed experimental protocol, serves as a valuable resource for the scientific community engaged in antimalarial drug research and development.
References
- 1. An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperaquine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
Methodological & Application
Application Note: High-Throughput Quantification of Piperaquine in Human Plasma and Dried Blood Spots by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antimalarial drug piperaquine in human plasma and dried blood spots (DBS). The use of a stable isotope-labeled internal standard, piperaquine-d6, ensures high accuracy and precision. The method involves a straightforward sample preparation procedure, either solid-phase extraction (SPE) for DBS or protein precipitation for plasma, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Piperaquine, often used in combination with dihydroartemisinin, is a key therapeutic agent in the treatment of uncomplicated malaria.[1] Monitoring its concentration in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This note details a validated LC-MS/MS method employing piperaquine-d6 as an internal standard for the accurate quantification of piperaquine. The methodology is applicable to both human plasma and dried blood spot samples, offering flexibility for various study designs, including those in resource-limited settings.[1][2]
Experimental
Materials and Reagents
-
Piperaquine was obtained from Guangzhou University of Traditional Chinese Medicine.[2]
-
Piperaquine-d6 (internal standard, IS) was sourced from Sigma-Tau or AlSAchim, SAS.[2][3]
-
All solvents and reagents were of HPLC or analytical grade.[2][3]
Sample Preparation
Two primary methods for sample preparation are presented, one for dried blood spots and another for plasma.
-
Dried Blood Spots (DBS) via Solid-Phase Extraction (SPE):
-
Three 3.2 mm discs are punched from each DBS sample into a 96-well plate.[2]
-
An internal standard solution (0.44 ng/mL piperaquine-d6 in 50 mM phosphate buffer, pH 2.0) is added.[2]
-
Proteins are precipitated with perchloric acid and acetonitrile.[2]
-
The samples are mixed, centrifuged, and the supernatant is loaded onto an SPE plate.[2]
-
The SPE plate is washed, and the analyte is eluted.[2]
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.[2]
-
-
Plasma via Protein Precipitation:
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer, such as a Sciex API 5000 or 6500+, coupled with a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.[2][3]
Chromatographic and Mass Spectrometric Parameters
The following table summarizes the key parameters for the LC-MS/MS analysis:
| Parameter | Dried Blood Spot Method | Plasma Method (Alternative 1) | Plasma Method (Alternative 2) |
| LC Column | Phenomenex Gemini C18 (50 x 2 mm, 5 µm)[2] | HyPURITY C18[6] | PFP column[5] |
| Mobile Phase | Acetonitrile: 2.5 mM Ammonium Bicarbonate pH 10 (85:15, v/v)[2] | Isocratic conditions[6] | Gradient with 0.1% TFA in water and MeCN/MeOH[3] |
| Flow Rate | 500 µL/min[2] | Not Specified | 0.5 mL/min[5] |
| Injection Volume | 5 µL[2] | Not Specified | Not Specified |
| Ionization Mode | ESI+[4] | Positive Ionization[6] | APCI+[5] |
| MRM Transition (Piperaquine) | m/z 535.1 -> 288.1[2] | Not Specified | m/z 535 -> 288[5] |
| MRM Transition (Piperaquine-d6) | m/z 541 -> 294.1[2] | Not Specified | m/z 541 -> 294[5] |
| Collision Energy (Piperaquine) | 45 V[2] | Not Specified | 47 V[5] |
| Collision Energy (Piperaquine-d6) | 45 V[2] | Not Specified | 47 V[5] |
| Declustering Potential | 205 V[2] | Not Specified | 150 V[5] |
| Entrance Potential | 10 V[2] | Not Specified | 10 V[5] |
| Collision Cell Exit Potential | 22 V[2] | 22 V[5] | 22 V[5] |
| Calibration Range | 3 - 1000 ng/mL[2] | 5 - 1000 ng/mL[6] | 1.5 - 250 ng/mL[5] |
| LLOQ | 3 ng/mL[2] | 5 ng/mL[6] | 1.5 ng/mL[5] |
Results and Discussion
The described method demonstrates excellent linearity, precision, and accuracy for the quantification of piperaquine. The use of piperaquine-d6 as an internal standard effectively compensates for matrix effects and variations in instrument response. The recovery for the DBS method was found to be between 54-72%.[2] The method is sensitive enough to measure piperaquine concentrations for several weeks after drug administration, which is critical for pharmacokinetic assessments.[1]
Conclusion
A sensitive and specific LC-MS/MS method for the quantification of piperaquine in human plasma and dried blood spots using piperaquine-d6 as an internal standard has been successfully developed and validated. The method is suitable for high-throughput analysis in support of clinical trials and therapeutic drug monitoring of piperaquine.
Experimental Workflow
Caption: Workflow for Piperaquine Quantification by LC-MS/MS.
Detailed Protocols
Protocol 1: Piperaquine Quantification in Dried Blood Spots (DBS)
-
Sample Punching: Punch three 3.2 mm discs from each DBS into a 96-well plate.[2]
-
Internal Standard Addition: Add 375 µL of working internal standard solution (0.44 ng/mL piperaquine-d6 in 50 mM phosphate buffer, pH 2.0) to each well.[2]
-
Protein Precipitation: Add 150 µL of 0.3 M perchloric acid and 75 µL of acetonitrile to each well.[2]
-
Mixing and Centrifugation: Seal the plate and mix for 60 minutes at 1500 rpm. Centrifuge for 5 minutes at 1100 x g.[2]
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 70°C. Reconstitute the residue in 250 µL of the mobile phase (acetonitrile: 2.5 mM ammonium bicarbonate pH 10 (85:15, v/v)).[2]
-
LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Piperaquine Quantification in Plasma
-
Sample Aliquoting: Aliquot a specific volume of plasma (e.g., 25 µL) into a microcentrifuge tube.[5]
-
Internal Standard Addition: Add the working solution of piperaquine-d6.
-
Protein Precipitation: Add a precipitating agent such as methanol or trichloroacetic acid.[4][5]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (if necessary): Depending on the initial solvent volume and desired final concentration, the supernatant may be evaporated and reconstituted in the mobile phase.
-
LC-MS/MS Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperaquine-D6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Piperaquine-D6 (PQ-D6) as an internal standard in pharmacokinetic (PK) studies of piperaquine (PQ). These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalysis.
Introduction
Piperaquine is an antimalarial drug with a long elimination half-life, making it a critical component of combination therapies for malaria treatment and prevention.[1] Accurate quantification of piperaquine in biological matrices is essential for pharmacokinetic modeling, dose optimization, and assessing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Piperaquine-D6, is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][3]
Physicochemical Properties
| Property | Piperaquine (PQ) | Piperaquine-D6 (PQ-D6) |
| Chemical Formula | C₂₉H₃₂Cl₂N₆ | C₂₉H₂₆D₆Cl₂N₆ |
| Monoisotopic Mass | 534.2117 g/mol | 540.2494 g/mol |
| Structure | A bisquinoline compound | Deuterated analog of Piperaquine |
Pharmacokinetic Profile of Piperaquine
Piperaquine is characterized by slow absorption and a multiphasic plasma concentration curve, which may be indicative of enterohepatic recycling.[4] It is highly bound to plasma proteins (>99%) and has a large volume of distribution, suggesting extensive tissue uptake.[4][5] The metabolism of piperaquine is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of metabolites such as a carboxylic acid derivative (M1) and a mono-N-oxide (M2).[4][6] Elimination occurs mainly through the feces, with a minor contribution from renal excretion.[1][4] The terminal elimination half-life of piperaquine is long, typically ranging from 20 to 30 days.[6]
Below is a diagram illustrating the pharmacokinetic pathway of piperaquine.
References
- 1. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 6. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Piperaquine in Human Plasma using LC-MS/MS with Piperaquine-d6
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antimalarial drug piperaquine (PQ) in human plasma. The method utilizes a stable isotope-labeled internal standard, piperaquine-d6 (PQ-d6), to ensure high accuracy and precision. The protocol involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Piperaquine is a bisquinoline antimalarial agent used in combination therapies, primarily with dihydroartemisinin, for the treatment of uncomplicated malaria. Monitoring its concentration in human plasma is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This document provides a detailed protocol for the determination of piperaquine concentrations in human plasma using a validated LC-MS/MS method, which is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of piperaquine-d6 as an internal standard (IS) corrects for variability in sample processing and instrument response.
Experimental
Materials and Reagents
-
Piperaquine tetraphosphate tetrahydrate (purity ≥ 99%)
-
Piperaquine-d6 (PQ-d6)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ammonium formate
-
Trifluoroacetic acid
-
Ultrapure water
-
Human plasma (with K3EDTA as anticoagulant)
Instrumentation
-
A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Sciex API 5000 or equivalent).[1]
-
Analytical column: Gemini C18 (50x2.0mm, 5μm) or Pursuit PFP (2.0 × 50 mm, 3 µm).[2][3]
Stock and Working Solutions
-
Piperaquine Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of piperaquine tetraphosphate tetrahydrate in a mixture of acetonitrile and water (1:9, v/v) containing 0.5% formic acid.[2][4]
-
Piperaquine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the piperaquine stock solution.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water, 40:60, v/v).[5]
Analytical Protocol
Sample Preparation
A protein precipitation method is employed for the extraction of piperaquine and piperaquine-d6 from human plasma.[2]
-
Aliquot 25 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[2][4]
-
Add 25 µL of the internal standard working solution (e.g., 30 ng/mL of PQ-d6 in acetonitrile-water with 0.5% formic acid).[2][4]
-
Vortex mix the samples briefly.
-
Transfer approximately 100 µL of the supernatant to an autosampler vial or a 96-well plate.[2][4]
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[2][4]
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC Column | Gemini C18 (50x2.0mm, 5μm)[2] |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.6 mL/min[2] |
| Gradient | A gradient elution is typically used. |
| Injection Volume | 10 µL[2][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2] |
| MRM Transitions | Piperaquine: m/z 535 -> 288[2][6]; Piperaquine-d6: m/z 541 -> 294[2][6] |
| Collision Energy | 45 V[1] |
| Declustering Potential | 205 V[1] |
Method Validation Data
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) | Weighting |
| Piperaquine | 10 - 1000 | > 0.9990 | 1/x[2] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 10 | < 15 | < 15 | ± 20 |
| Low QC | 30 | < 15 | < 15 | ± 15 |
| Mid QC | 200 | < 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 |
Data synthesized from typical bioanalytical method validation acceptance criteria.
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Piperaquine | ~54-72 | ~54-72 | ~54-72 |
| Piperaquine-d6 | Not specified | Not specified | Not specified |
Recovery data based on a similar method for piperaquine in dried blood spots.[7]
Diagrams
Caption: Experimental workflow for piperaquine quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piperaquine in human plasma. The use of a stable isotope-labeled internal standard, piperaquine-d6, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical studies. The simple protein precipitation sample preparation procedure allows for a high-throughput workflow.
References
- 1. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperaquine Analysis using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of piperaquine in biological matrices for quantitative analysis, with a specific focus on methods employing a deuterated internal standard (piperaquine-d6). The use of a deuterated internal standard is crucial for correcting matrix effects and improving the accuracy and precision of bioanalytical methods, particularly in complex matrices like plasma and whole blood.
Introduction
Piperaquine is a bisquinoline antimalarial agent with a long elimination half-life, making it a valuable component of artemisinin-based combination therapies. Accurate quantification of piperaquine in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE), providing detailed protocols and comparative quantitative data.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated bioanalytical methods for piperaquine analysis using a deuterated internal standard. These tables are designed to facilitate a clear comparison of the different sample preparation techniques.
Table 1: Solid-Phase Extraction (SPE) Methods
| Parameter | Method 1 (DBS)[1][2] | Method 2 (Plasma)[3] | Method 3 (Whole Blood)[4] |
| Matrix | Dried Blood Spot (DBS) | Plasma | Whole Blood |
| Internal Standard | Piperaquine-d6 | d6-piperaquine | - |
| Linearity Range | 3 - 1000 ng/mL | 1.5 - 500 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 1.5 ng/mL | 0.050 µM |
| Recovery | 54 - 72% | Not explicitly stated | Not explicitly stated |
| Intra-day Precision (%RSD) | < 9% | < 10% at LLOQ, < 7% at other concentrations | 3.2% at 3.00 µM, 12.3% at 0.100 µM |
| Inter-day Precision (%RSD) | Not explicitly stated | < 10% at LLOQ, < 7% at other concentrations | 1.8% at 3.00 µM, 5.2% at 0.100 µM |
Table 2: Protein Precipitation (PPT) Methods
| Parameter | Method 1 (Plasma)[5] | Method 2 (Plasma)[6] |
| Matrix | Plasma | Plasma |
| Internal Standard | Piperaquine-d6 | Deuterated PQ |
| Linearity Range | 1.5 - 250 ng/mL | 3.9 - 2508 nM |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 3.9 nM |
| Recovery | Not explicitly stated | ~80%[7] |
| Intra-day Precision (%RSD) | 2.35 - 6.18% | < 15% |
| Inter-day Precision (%RSD) | 3.3 - 5.6% | < 15% |
Table 3: Liquid-Liquid Extraction (LLE) Method
| Parameter | Method 1 (Plasma)[8] |
| Matrix | Plasma |
| Internal Standard | Metoprolol (Note: Deuterated standard preferred) |
| Linearity Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Recovery | 63.14% |
| Intra-run Precision (%CV) | < 10.56% at LLOQ |
| Inter-run Precision (%CV) | < 9.98% at LLOQ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Automated Solid-Phase Extraction (SPE) from Dried Blood Spots (DBS)[1][2]
This protocol is designed for high-throughput analysis of piperaquine from DBS samples.
Materials:
-
Piperaquine and Piperaquine-d6 standards
-
Methanol:Water:Formic acid (50:49.5:0.5, v/v/v) for stock solutions[1]
-
Phosphate buffer (50 mM, pH 2.0)
-
Perchloric acid (0.3 M)
-
Acetonitrile
-
96-well SPE plates
-
Automated liquid handling system
Procedure:
-
Punch three 3.2 mm discs from each DBS into a 96-well plate.
-
Add 375 µL of internal standard working solution (Piperaquine-d6 in phosphate buffer pH 2.0) to each well (except for the blank).
-
Add 150 µL of 0.3 M perchloric acid to each well.
-
Add 75 µL of acetonitrile to each well.
-
The subsequent SPE steps (conditioning, loading, washing, and elution) are performed on a fully automated liquid handling system.
-
Analyze the eluate by LC-MS/MS.
Protocol 2: Protein Precipitation from Plasma[5]
This method is suitable for smaller sample volumes, particularly from pediatric studies.
Materials:
-
Piperaquine and Piperaquine-d6 standards
-
Human plasma (25 µL)
-
5% Trichloroacetic acid (TCA) in Methanol-water (1:1, v/v) containing Piperaquine-d6 (0.25 ng/mL)
Procedure:
-
Pipette 25 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution (Piperaquine-d6 in 5% TCA in MeOH-water). The volume of the internal standard solution is typically a multiple of the sample volume (e.g., 1:4 ratio, 100 µL).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction from Plasma[8]
This protocol describes a manual extraction method for piperaquine from plasma.
Materials:
-
Piperaquine standard and a suitable internal standard (deuterated piperaquine is recommended).
-
Human plasma
-
Extraction solvent (e.g., a mixture of organic solvents)
Procedure:
-
Pipette a known volume of plasma into a glass tube.
-
Add the internal standard solution.
-
Add the extraction solvent.
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Automated Solid-Phase Extraction (SPE) workflow for Piperaquine from DBS.
Caption: Protein Precipitation (PPT) workflow for Piperaquine from plasma.
Caption: Liquid-Liquid Extraction (LLE) workflow for Piperaquine from plasma.
References
- 1. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Automated solid-phase extraction method for the determination of piperaquine in whole blood by rapid liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MRM Quantification of Piperaquine and Piperaquine D6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the antimalarial drug Piperaquine (PQ) and its deuterated internal standard, Piperaquine D6 (PQ-d6), using Multiple Reaction Monitoring (MRM) mass spectrometry.
Introduction
Piperaquine is a bisquinoline antimalarial agent with a long elimination half-life, making it a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated malaria.[1][2][3] Accurate quantification of Piperaquine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3] This protocol outlines a robust and sensitive LC-MS/MS method for the determination of Piperaquine, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.
MRM Transitions and Mass Spectrometry Parameters
The following table summarizes the optimized MRM transitions and key mass spectrometry parameters for the detection of Piperaquine and this compound. These transitions have been consistently reported and validated across multiple studies.[1][2][4][5][6][7][8][9]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) in V | Declustering Potential (DP) in V | Ionization Mode |
| Piperaquine | 535.1 | 288.1 | 45 | 205 | Positive ESI/APCI |
| This compound | 541.0 | 294.1 | 46 | Not specified | Positive ESI/APCI |
Note: While Electrospray Ionization (ESI) is commonly used, some studies have reported that Atmospheric Pressure Chemical Ionization (APCI) can be more sensitive and less prone to matrix effects for Piperaquine analysis.[6][7][9] The optimal ionization source should be determined empirically on the specific instrument being used. A confirmatory ion for Piperaquine at m/z 260 has also been reported.[6][8]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis. The protocols are based on established and validated methods from the scientific literature.
Sample Preparation from Human Plasma
This protocol is adapted for the analysis of Piperaquine in human plasma samples.[6]
Materials:
-
Human plasma (K3EDTA as anticoagulant)
-
Piperaquine and this compound stock solutions (1 mg/mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
5% Trichloroacetic acid (TCA) in Methanol:Water (1:1, v/v)
-
Internal Standard (IS) working solution (0.25 ng/mL of this compound in 5% TCA in Methanol:Water (1:1, v/v))
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate concentrations of Piperaquine.
-
Aliquot 25 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 100 µL of the IS working solution to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Dried Blood Spots (DBS)
This protocol is suitable for high-throughput analysis of Piperaquine from dried blood spots.[1][4]
Materials:
-
Dried blood spots on filter paper (e.g., Whatman 31 ET Chr)
-
Phosphate buffer (50 mM, pH 2.0)
-
Perchloric acid (0.3 M)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (0.44 ng/mL of this compound in 50 mM phosphate buffer pH 2.0)
-
96-well plates
-
Automated liquid handling system (optional)
-
Solid Phase Extraction (SPE) cartridges or plates
Procedure:
-
Punch three 3.2 mm discs from each DBS into a well of a 96-well plate.
-
To each well (except the double blank), add 375 µL of the IS working solution. Add 375 µL of phosphate buffer to the double blank well.
-
Add 150 µL of 0.3 M perchloric acid and 75 µL of acetonitrile to each well.
-
Perform solid-phase extraction. An example SPE procedure is provided in the table below.[1]
| SPE Step | Solvent | Volume (µL) |
| Activation | Methanol | 2000 |
| Conditioning | 50 mM Phosphate buffer pH 2.0 | 500 |
| Loading | Sample | 500 |
| Washing | Methanol:Phosphate buffer pH 2.0 (80:20, v/v) | 1000 |
| Elution | Methanol:Triethylamine (98:2, v/v) | 950 |
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical liquid chromatography conditions for the separation of Piperaquine.
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1200 or equivalent | Shimadzu Prominence 20ADXR or equivalent |
| Column | Phenomenex Gemini C18 (50 mm x 2 mm, 5 µm) | Pentafluorophenyl (PFP) column |
| Mobile Phase A | 2.5 mM Ammonium Bicarbonate, pH 10 | 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 15% A, 85% B | Gradient elution may be required |
| Flow Rate | 500 µL/min | 300 µL/min |
| Column Temperature | 20 °C | Not specified |
| Injection Volume | 5 µL | Not specified |
| Run Time | 2.5 minutes | 3.0 minutes |
Data Presentation
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for Piperaquine.[1]
| Parameter | Value |
| Calibration Range | 3 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Recovery | 54 - 72 % |
| Within-run Precision (RSD) | < 9 % |
| Between-run Precision (RSD) | < 9 % |
| Accuracy (% RE) | Within ± 15% |
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for Piperaquine quantification.
Piperaquine Metabolism
Caption: Primary metabolic pathways of Piperaquine.[3][10]
Conclusion
The described MRM-based LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Piperaquine in biological matrices. The use of a deuterated internal standard is crucial for correcting matrix effects and ensuring data quality. These protocols and application notes serve as a comprehensive guide for researchers and scientists involved in the study of Piperaquine pharmacokinetics and its clinical applications.
References
- 1. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of Plasmodium falciparum Malaria Multidrug Resistance to Artemisinin and Piperaquine in Western Cambodia: Dihydroartemisinin-Piperaquine Open-Label Multicenter Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 6. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Mining for Metabolites: Antimalarial Piperaquine [thermofisher.com]
Application Notes and Protocols for the Chromatographic Separation of Piperaquine and Piperaquine D6
These application notes provide detailed methodologies for the quantitative analysis of piperaquine and its deuterated internal standard, piperaquine D6, in biological matrices, primarily human plasma and dried blood spots. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis of this antimalarial drug.
Introduction
Piperaquine is a bisquinoline antimalarial agent with a long elimination half-life, making it a critical component of artemisinin-based combination therapies.[1] Accurate and sensitive quantification of piperaquine in biological samples is essential for pharmacokinetic modeling, therapeutic drug monitoring, and assessing drug efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for this purpose, often employing this compound as an internal standard to ensure accuracy and precision.[2][3][4] This document outlines established protocols for the chromatographic separation and quantification of piperaquine and this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting piperaquine from plasma samples.[1]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 25 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).[4]
-
Add a protein precipitation agent, such as methanol or acetonitrile.[5] For example, add 100 µL of methanol containing the internal standard.
-
Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]
-
Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[4]
Sample Preparation: Solid Phase Extraction (for Dried Blood Spots)
For dried blood spots (DBS), a solid-phase extraction (SPE) is often employed for sample clean-up and concentration.[7]
Materials:
-
Dried blood spot punches (e.g., 3.2 mm)
-
96-well SPE plate (e.g., mixed-phase cation-exchange and octylsilica)[8]
-
This compound internal standard (IS) working solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium bicarbonate solution (e.g., 2.5 mM, pH 10)[7]
-
Nitrogen evaporator
-
Automated liquid handling system (optional)[7]
Procedure:
-
Punch out three 3.2 mm discs from each DBS and place them into the wells of a 96-well plate.[7]
-
Add the internal standard solution to each well.
-
Perform the solid-phase extraction using an automated liquid handling system or manually. The specific steps for washing and elution will depend on the SPE plate chemistry. A general procedure involves:
-
Conditioning the SPE plate with methanol and then water.
-
Loading the sample (after initial extraction from the DBS paper).
-
Washing the plate to remove interferences.
-
Eluting the analytes with an appropriate solvent mixture.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 70°C).[7]
-
Reconstitute the dried residue in a suitable mobile phase, for example, 250 µL of acetonitrile:ammonium bicarbonate (2.5 mM, pH 10) (85:15, v/v).[7]
-
Mix thoroughly and inject the sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Multiple LC-MS/MS methods have been successfully developed for the analysis of piperaquine and this compound. The choice of column and mobile phase can significantly impact peak shape and sensitivity. Both acidic and basic mobile phases have been utilized.[9]
Method 1: Reversed-Phase C18 with Basic Mobile Phase
This method is suitable for the analysis of piperaquine in plasma.[9]
| Parameter | Value |
| LC Column | Gemini C18, 50 x 2.0 mm, 5 µm |
| Guard Column | 4 x 2.0 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide (NH4OH) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 0.6 mL/min |
| Gradient | A gradient elution program is typically used. |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI+) |
| MS/MS Transition (Piperaquine) | m/z 535 -> 288 |
| MS/MS Transition (this compound) | m/z 541 -> 294 |
Method 2: Pentafluorophenyl (PFP) Column with Acidic Mobile Phase
This method has been applied to the analysis of unbound piperaquine in human plasma filtrate.[3]
| Parameter | Value |
| LC Column | PFP column, 30 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Formate with 0.14% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol:Acetonitrile (4:1, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.8 mL/min |
| Gradient | 30% B (0-0.1 min), 30-80% B (0.1-1.0 min), 80% B (1.0-1.4 min), 80-30% B (1.40-1.41 min), 30% B (1.41-1.50 min) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI+) |
| MS/MS Transition (Piperaquine) | m/z 535 -> 288 |
| MS/MS Transition (this compound) | m/z 541 -> 294 |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods.
Table 1: Retention Times and Linearity
| Analyte | Method | Retention Time (min) | Linearity Range |
| Piperaquine | Method 1 (C18, Basic) | ~0.62[10] | 10 - 1000 ng/mL[9] |
| This compound | Method 1 (C18, Basic) | ~0.61[10] | N/A |
| Piperaquine | Method 2 (PFP, Acidic) | 0.67[3] | 20 - 5000 pg/mL[3] |
| This compound | Method 2 (PFP, Acidic) | 0.67[3] | N/A |
| Piperaquine | DBS Method | Not specified | 3 - 1000 ng/mL[2] |
| This compound | DBS Method | Not specified | N/A |
Table 2: Method Validation Parameters
| Parameter | Method | Value |
| Lower Limit of Quantitation (LLOQ) | Method 1 (C18, Basic) | 10 ng/mL[9] |
| Lower Limit of Quantitation (LLOQ) | Method 2 (PFP, Acidic) | 20 pg/mL[3] |
| Lower Limit of Quantitation (LLOQ) | DBS Method | 3 ng/mL[2] |
| Recovery (DBS Method) | DBS Method | 54 - 72%[2] |
| Precision (RSD) | Method 2 (PFP, Acidic) | < 15% (intra- and inter-day)[3] |
| Precision (RSD) | DBS Method | < 9%[2] |
| Accuracy (% Deviation) | Method 2 (PFP, Acidic) | Within 15% (intra- and inter-day)[3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioanalysis of piperaquine using LC-MS/MS.
Caption: General workflow for the bioanalytical quantification of piperaquine.
Discussion
The selection of the analytical method depends on the specific requirements of the study, such as the required sensitivity and the biological matrix being analyzed. For routine plasma concentration monitoring, a method with an LLOQ in the low ng/mL range is generally sufficient.[2][5] However, for studies investigating unbound piperaquine concentrations, a more sensitive method with an LLOQ in the pg/mL range is necessary.[3]
A key challenge in the bioanalysis of piperaquine is the potential for carryover, which can be attributed to its basic nature and tendency to cause peak tailing.[9] Careful optimization of the chromatographic conditions, including the mobile phase composition and the use of appropriate columns, is crucial to mitigate this issue. The use of a deuterated internal standard like this compound is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[3] However, it is important to note that even with a stable isotope-labeled internal standard, paradoxical matrix effects have been observed, where the analyte and internal standard experience different degrees of ion suppression or enhancement.[3] Therefore, thorough method validation is essential to ensure the reliability of the results.
References
- 1. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Piperaquine in Pediatric Plasma Samples Using Piperaquine-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antimalarial drug piperaquine (PQ) in small-volume pediatric plasma samples. The use of a deuterated internal standard, piperaquine-d6 (PQ-d6), ensures high accuracy and precision, which is critical for pharmacokinetic studies in children where sample volumes are often limited. This method is suitable for clinical and research laboratories involved in malaria treatment and prevention studies.[1][2]
Introduction
Piperaquine is a key component in artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated malaria.[1][3] Due to its long elimination half-life, accurate measurement of PQ concentrations is crucial for optimizing dosing regimens, especially in pediatric populations who may exhibit different pharmacokinetic profiles compared to adults.[4][5] The primary challenge in pediatric studies is the limited sample volume available. This necessitates a highly sensitive analytical method that can provide reliable quantification from small plasma volumes.[1][2][6][7]
This application note describes a validated LC-MS/MS method that requires only 25 µL of human plasma. The use of piperaquine-d6 as an internal standard (IS) corrects for variability during sample preparation and analysis, leading to reliable and reproducible results.[1][2] The method utilizes protein precipitation for sample cleanup, followed by analysis using a pentafluorophenyl (PFP) column and atmospheric pressure chemical ionization (APCI) in positive mode, which minimizes matrix effects.[1][3]
Experimental Protocol
Materials and Reagents
-
Analytes: Piperaquine tetraphosphate tetrahydrate (purity ≥99%), Piperaquine-d6 (isotopic purity ≥99%)[1]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)[1]
-
Acids and Buffers: Trichloroacetic acid (TCA), Ammonium formate (NH₄FA), Trifluoroacetic acid (TFA), Formic acid (FA)[1]
-
Biological Matrix: Blank human plasma with K₃EDTA as anticoagulant[1]
Stock and Working Solutions
-
Piperaquine Stock Solution (1 mg/mL): Prepare two separate stock solutions. Dissolve an appropriate amount of piperaquine tetraphosphate tetrahydrate in a 1:1 (v/v) mixture of 0.5% formic acid in acetonitrile and water. One solution will be used for calibration standards and the other for quality control (QC) samples.[1]
-
Piperaquine-d6 Internal Standard (IS) Working Solution (0.25 ng/mL): Prepare the IS working solution by dissolving piperaquine-d6 in a 1:1 (v/v) mixture of 5% TCA in methanol and water.[1]
-
Calibration Standards and Quality Control Samples: Prepare calibration standards at concentrations of 1.5, 5, 10, 25, 50, 100, and 250 ng/mL by spiking blank human plasma with the appropriate amount of the PQ stock solution. Prepare QC samples at low (3 ng/mL), medium (20 ng/mL), and high (200 ng/mL) concentrations in a similar manner using the second PQ stock solution.[1]
Sample Preparation
-
Thaw plasma samples to room temperature.
-
Aliquot 25 µL of each plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the IS working solution (0.25 ng/mL PQ-d6 in 1:1 methanol-water with 5% TCA) to each tube.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 25,000 x g for 3 minutes.
-
Transfer 75 µL of the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[1]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | PFP column (50 x 2.1 mm)[1] |
| Mobile Phase A | 20 mM Ammonium Formate, 0.14% Trifluoroacetic acid, pH 2.96[1] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | 20% B (0-0.1 min), 20-80% B (0.1-1.5 min), 80% B (1.5-2.0 min), 80-20% B (2.0-2.01 min), 20% B (2.01-3.0 min)[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 3.0 min[1] |
Mass Spectrometry:
| Parameter | Value |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[1] |
| MRM Transitions | Piperaquine: 535/288, Piperaquine-d6: 541/294[1][2] |
Quantitative Data Summary
The method was validated according to established guidelines. The following tables summarize the key quantitative data.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 1.5 - 250 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intraday Precision (%CV, n=6) | Interday Precision (%CV) | Intraday Accuracy (%) | Interday Accuracy (%) |
| LLOQ | 1.5 | < 20 | < 20 | ± 20 | ± 20 |
| Low | 3 | 2.35 - 6.18 | 3.3 - 5.6 | 2.08 - 12.0 | 4.4 - 8.2 |
| Medium | 20 | 2.35 - 6.18 | 3.3 - 5.6 | 2.08 - 12.0 | 4.4 - 8.2 |
| High | 200 | 2.35 - 6.18 | 3.3 - 5.6 | 2.08 - 12.0 | 4.4 - 8.2 |
| [1] |
Experimental Workflow Diagram
Caption: Workflow for the analysis of piperaquine in pediatric plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piperaquine in small-volume pediatric plasma samples.[1][2][7] The use of a deuterated internal standard, piperaquine-d6, is essential for achieving the high level of accuracy and precision required for pharmacokinetic and clinical studies in this vulnerable population. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis.[1]
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of piperaquine in young Ugandan children treated with dihydroartemisinin-piperaquine for uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Bioanalytical Use of Piperaquine-D6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Piperaquine-D6 (PQ-D6) as an internal standard in the bioanalytical quantification of piperaquine (PQ). The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.
Introduction
Piperaquine is a crucial antimalarial drug, often used in combination therapies. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Piperaquine-D6, is the gold standard for quantitative bioanalysis using LC-MS/MS. PQ-D6 mimics the chemical and physical properties of piperaquine, co-eluting chromatographically and experiencing similar ionization effects, which allows for accurate correction of matrix effects and variability in sample processing, thus ensuring high precision and accuracy of the analytical method.
Experimental Protocols
Several validated LC-MS/MS methods have been developed for the quantification of piperaquine in biological matrices like human plasma and dried blood spots (DBS), utilizing PQ-D6 as the internal standard.[1][2] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol 1: Quantification of Piperaquine in Human Plasma
This protocol is adapted from a high-throughput method suitable for clinical studies.
1. Materials and Reagents:
-
Piperaquine tetraphosphate and Piperaquine-D6 (PQ-D6) reference standards.[3]
-
Blank human plasma (K3EDTA as anticoagulant).[4]
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).[3]
-
Trichloroacetic acid (TCA).[4]
-
Ammonium formate.[4]
-
Formic acid.[4]
-
Water (HPLC grade).
2. Stock and Working Solutions Preparation:
-
Piperaquine Stock Solution (1 mg/mL): Accurately weigh and dissolve piperaquine tetraphosphate in a suitable solvent such as a methanol:water mixture.
-
Piperaquine-D6 Stock Solution (1 mg/mL): Prepare in the same manner as the piperaquine stock solution.[5]
-
Working Solutions: Prepare serial dilutions of the piperaquine stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[2] The concentration of the PQ-D6 working solution should be optimized based on the expected analyte concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 25 µL of human plasma sample, add 100 µL of the internal standard working solution (PQ-D6 in a solution of 5% TCA in methanol:water (1:1 v/v)).[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A PFP (pentafluorophenyl) column (e.g., 50 x 2.1 mm, 3 µm) is often used.[6]
-
Mobile Phase A: Water with 20 mM ammonium formate and 0.14% trifluoroacetic acid (pH 2.96).[6]
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient Elution: A gradient program is typically employed to ensure good separation and peak shape. For example: 20% B (0-0.1 min), 20-80% B (0.1-1.5 min), 80% B (1.5-2.0 min), 80-20% B (2.0-2.01 min), and 20% B (2.01-3.0 min).[4]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
5. Data Analysis:
-
Quantify piperaquine concentrations by calculating the peak area ratio of the analyte to the internal standard (PQ/PQ-D6) and comparing it to the calibration curve.
Protocol 2: Quantification of Piperaquine in Dried Blood Spots (DBS)
This protocol is advantageous for studies in remote areas or with pediatric subjects due to the small sample volume and ease of collection and storage.[8][9]
1. Sample Collection and Preparation:
-
Spot a known volume of blood onto a filter paper card and allow it to dry completely.
-
Place the disc into a well of a 96-well plate.
2. Extraction:
-
Add an extraction solution containing the internal standard (PQ-D6). A common extraction solution is 0.5% formic acid in acetonitrile:water (1:9 v/v).[6]
-
Agitate the plate to ensure complete extraction of the analyte and internal standard from the DBS disc.
-
Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis. Some methods may employ a fully automated solid-phase extraction on a liquid handling system.[8][9]
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are generally similar to those used for plasma analysis, with potential minor modifications to the gradient or mobile phase composition to optimize for the DBS matrix. A common mobile phase consists of acetonitrile and 2.5 mM ammonium bicarbonate (pH 10) in an 85:15 (v/v) ratio under isocratic conditions.[9]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated bioanalytical methods using Piperaquine-D6.
Table 1: Method Validation Parameters for Piperaquine Quantification in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 1.5 - 250 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | [6] |
| Intra-day Precision (%RSD) | 1.2 - 4.0% | [10] |
| Inter-day Precision (%RSD) | 2.7 - 4.6% | [10] |
| Intra-day Accuracy (% Deviation) | 0.4 - 9.1% | [10] |
| Inter-day Accuracy (% Deviation) | 5.1 - 5.3% | [10] |
| Recovery | 68.4 - 87.3% | [10] |
| Matrix Effect | Not significant, compensated by PQ-D6 | [10] |
Table 2: Method Validation Parameters for Piperaquine Quantification in Dried Blood Spots
| Parameter | Result | Reference |
| Linearity Range | 3 - 1000 ng/mL | [8][9] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [8][9] |
| Precision (%RSD) | < 9% | [8][9] |
| Recovery | 54 - 72% | [8][9] |
| Hematocrit Effect | Minimal | [8][9] |
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for Piperaquine quantification in human plasma.
Caption: Workflow for Piperaquine quantification in dried blood spots.
Discussion
The use of Piperaquine-D6 as an internal standard is critical for developing robust and reliable bioanalytical methods for piperaquine quantification. The protocols described here, based on protein precipitation for plasma and a simple extraction for DBS, offer high-throughput capabilities suitable for large-scale clinical and pharmacokinetic studies.
A significant challenge in piperaquine bioanalysis can be the matrix effect, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[7][11][12] The use of a deuterated internal standard like PQ-D6 is the most effective way to compensate for these effects, as it behaves nearly identically to the analyte during extraction and ionization.[7] While electrospray ionization (ESI) is a common technique, some studies have reported paradoxical matrix effects with piperaquine and have found that atmospheric pressure chemical ionization (APCI) can provide more consistent results with diminished matrix effects.[3][7]
The choice of biological matrix, whether plasma or DBS, will depend on the specific requirements of the study. DBS offers advantages in terms of minimally invasive sampling and ease of transport and storage, making it particularly suitable for pediatric and field studies.[8][9] However, plasma is often considered the gold standard for pharmacokinetic analysis.
References
- 1. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. escholarship.org [escholarship.org]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 11. eijppr.com [eijppr.com]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Piperaquine D6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Piperaquine D6 in a high-throughput screening (HTS) campaign to identify novel compounds that interfere with the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for malaria. Piperaquine, a bisquinoline antimalarial, is thought to exert its parasiticidal effect by inhibiting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[1][2][3] This process is crucial for the parasite's survival, making it an attractive target for drug discovery.
In the described hypothetical HTS assay, deuterated Piperaquine (this compound) is employed as a stable isotope-labeled tracer. This allows for robust and sensitive quantification of compound binding or interference with the target using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for HTS formats.[4][5][6]
Principle of the High-Throughput Screening Assay
The proposed HTS assay is a competitive binding assay designed to identify small molecules that displace this compound from its putative binding site within the parasite's digestive vacuole. The assay principle relies on the incubation of a parasite lysate or a relevant subcellular fraction with a fixed concentration of this compound and a library of test compounds. A reduction in the amount of bound this compound, as quantified by LC-MS/MS, indicates that a test compound has competed for the same binding site or has allosterically altered the binding site.
Experimental Workflow
The overall experimental workflow for the high-throughput screening campaign is depicted below. This workflow is designed for efficiency and automation, incorporating robotic liquid handling for compound plating and reagent addition, followed by a sensitive and rapid LC-MS/MS analysis.
Signaling Pathway: Piperaquine's Mechanism of Action
Piperaquine's primary mechanism of action is the disruption of heme detoxification in the malaria parasite. The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. Piperaquine is believed to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[2][3][7]
Detailed Experimental Protocols
Materials and Reagents
-
This compound: Deuterated internal standard.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Parasite Culture: Plasmodium falciparum culture (e.g., 3D7 strain).
-
Assay Buffer: To be optimized, but a starting point is phosphate-buffered saline (PBS), pH 7.4.
-
Lysis Buffer: PBS with 0.1% Triton X-100.
-
Quenching Solution: Acetonitrile (ACN) with a non-deuterated Piperaquine internal standard for analytical quality control.
-
LC-MS/MS Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.
-
Plates: 384-well assay plates and 96-well deep-well plates for sample processing.
Assay Protocol
-
Compound Plating: Using an automated liquid handler, add 50 nL of test compounds, positive control (unlabeled Piperaquine), or negative control (DMSO) to the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare P. falciparum lysate by harvesting parasites from culture, washing with PBS, and resuspending in lysis buffer. Determine protein concentration using a standard protein assay. Dilute the lysate in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare the this compound working solution in assay buffer to a final concentration that is appropriate for the binding affinity (e.g., at or near the Kd).
-
-
Assay Incubation:
-
Add 25 µL of the parasite lysate to each well.
-
Add 25 µL of the this compound working solution to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Sample Processing for LC-MS/MS:
-
Quench the reaction by adding 100 µL of cold acetonitrile containing the analytical internal standard.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a 96-well deep-well plate for analysis.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
This protocol is adapted from established methods for Piperaquine quantification.[4][5][8][9]
-
LC System: A high-throughput compatible HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Analytical Column: A suitable C18 or PFP column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient to ensure rapid elution and high throughput (e.g., 5-95% B over 2 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
LC-MS/MS Parameters
The following table summarizes the MRM transitions for Piperaquine and its deuterated analog, which are critical for their specific and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Piperaquine | 535 | 288 |
| This compound | 541 | 294 |
Table 1: Multiple Reaction Monitoring (MRM) transitions for Piperaquine and this compound.[5][8]
Assay Performance Metrics
The following table presents typical performance characteristics for a high-throughput assay for Piperaquine quantification, which can be used as benchmarks for the HTS assay development.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [4][9] |
| Calibration Range | 3 - 1000 ng/mL | [4][9] |
| Intra-day Precision (%RSD) | < 9% | [4] |
| Inter-day Precision (%RSD) | < 9% | [4] |
| Recovery | 54 - 72% | [4][9] |
Table 2: Representative performance metrics for a high-throughput Piperaquine assay.
Hit Identification and Confirmation
Compounds that cause a significant reduction in the this compound signal (e.g., >3 standard deviations from the negative control mean) will be considered primary hits. These hits should be subjected to a confirmation screen and further dose-response studies to determine their potency (IC50). Follow-up studies may include orthogonal assays to confirm the mechanism of action and rule out artifacts.
By leveraging the specificity and sensitivity of LC-MS/MS with a deuterated internal standard like this compound, this HTS approach provides a robust platform for the discovery of novel antimalarial compounds targeting the heme detoxification pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 3. Piperaquine - Wikipedia [en.wikipedia.org]
- 4. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High throughput assay for the determination of piperaquine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Piperaquine D6 Internal Standard
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for matrix effects encountered when using Piperaquine D6 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, blood).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1][2] With Piperaquine and its deuterated internal standard (IS), this compound, a "paradoxical" matrix effect has been observed where Piperaquine signal is suppressed while the this compound signal is enhanced, even with very similar retention times.[3][4][5] This differential effect compromises the primary advantage of using a stable isotope-labeled internal standard, which is to have the analyte and IS respond similarly to matrix interferences.
Q2: I'm observing ion suppression for Piperaquine but ion enhancement for this compound. What could be the cause?
A2: This paradoxical matrix effect is a known issue with the Piperaquine/Piperaquine D6 pair, particularly with electrospray ionization (ESI).[3][4] The exact mechanism is not fully elucidated but is thought to be caused by specific co-eluting matrix components or residues from sample preparation. For instance, triethylamine, sometimes used in solid-phase extraction (SPE), has been reported to suppress the ionization of both Piperaquine and its D6 variant, but to different extents, leading to quantification errors of up to 50%.[6]
Q3: My calibration curve for Piperaquine is not linear and has poor reproducibility. Could this be due to matrix effects?
A3: Yes, non-linear calibration curves and poor reproducibility are common indicators of uncompensated matrix effects.[2] When matrix components interfere with the ionization of the analyte and/or the internal standard, the response ratio may not be proportional to the concentration, leading to a breakdown in the linearity of the calibration curve. The variability of matrix components between different samples can also lead to poor reproducibility.[7]
Q4: How can I experimentally confirm that matrix effects are impacting my assay?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This provides a qualitative assessment of where ion suppression or enhancement occurs across the chromatographic run.[8][9]
-
Post-Extraction Spike: This method offers a quantitative measurement of the matrix effect by comparing the analyte's response in a neat solution to its response in an extracted blank matrix.[8]
Detailed protocols for both experiments are provided in the "Experimental Protocols" section below.
Troubleshooting and Mitigation Strategies
Q5: What are the first steps I should take to troubleshoot matrix effects with this compound?
A5: A systematic approach is crucial. The following flowchart outlines a recommended troubleshooting workflow.
Q6: How can I optimize my sample preparation to reduce matrix effects?
A6: Improving sample cleanup is one of the most effective ways to mitigate matrix effects by removing interfering substances.[1][10] Consider the following:
-
Solid-Phase Extraction (SPE): This is a powerful technique for selectively isolating the analyte from the matrix. Experiment with different sorbents and elution solvents. Be cautious of reagents like triethylamine, which can cause differential matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove many matrix components.[10] Optimizing the pH of the aqueous phase and the choice of organic solvent is critical. A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can be beneficial.[10]
-
Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may leave significant matrix components in the supernatant.[10] If using PPT, consider diluting the supernatant post-precipitation to lessen the matrix load.[10]
Q7: Can changing my chromatographic conditions help?
A7: Yes. The goal is to achieve chromatographic separation between Piperaquine and the interfering matrix components.[11]
-
Gradient Elution: Modify the gradient slope or the organic mobile phase composition to improve separation.
-
Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a PFP column) can alter selectivity and resolve the analyte from interferences.[4]
Q8: When should I consider changing the ionization source?
A8: If optimizing sample preparation and chromatography is insufficient, changing the ionization source can be a solution. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) because ionization occurs in the gas phase.[4][12] Several studies have shown that switching from ESI to APCI diminishes the matrix effect for Piperaquine analysis.[3][4][5]
Q9: What is the standard addition method, and can it correct for these matrix effects?
A9: The standard addition method involves adding known amounts of the analyte to the sample and creating a calibration curve within the matrix of each sample.[13][14] This method can effectively compensate for matrix effects because the standards and the analyte are subjected to the same interferences.[15][16] However, it is more labor-intensive as it requires multiple analyses for each sample.[16]
Quantitative Data Summary
The following table summarizes the typical matrix effects observed for Piperaquine and this compound under different analytical conditions as described in the literature.
| Condition | Analyte | Internal Standard (this compound) | Reference(s) |
| Electrospray Ionization (ESI+) | Ion Suppression (~50%) | Ion Enhancement (>200%) | [4] |
| Atmospheric Pressure Chemical Ionization (APCI+) | Minimized Matrix Effect | Minimized Matrix Effect | [3][4][5] |
| ESI+ with Triethylamine in SPE | Significant Ion Suppression | Differential Ion Suppression | [6] |
Experimental Protocols
Post-Column Infusion Experiment (Qualitative Assessment)
This experiment helps to identify the regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.[8][17]
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system as you would for your Piperaquine assay.
-
Using a T-connector, infuse a standard solution of Piperaquine and this compound at a constant, low flow rate into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
-
Data Acquisition:
-
Begin infusing the standard solution and monitor the signal of both Piperaquine and this compound to establish a stable baseline.
-
Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.
-
Continue to monitor the signal of the infused standards throughout the entire chromatographic run.
-
-
Data Analysis:
-
Plot the signal intensity of Piperaquine and this compound versus retention time.
-
A stable baseline indicates no matrix effect.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A peak in the baseline indicates ion enhancement at that retention time.
-
Post-Extraction Spike Experiment (Quantitative Assessment)
This experiment quantifies the extent of ion suppression or enhancement.[8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Piperaquine and this compound in the final reconstitution solvent at a known concentration.
-
Set B (Pre-Spiked Matrix): Spike a blank biological matrix with the Piperaquine and this compound standards at the same concentration as Set A before the extraction process. Process this sample through your entire extraction procedure.
-
Set C (Post-Spiked Matrix): Process a blank biological matrix through your entire extraction procedure. Spike the final extract with the Piperaquine and this compound standards at the same concentration as Set A.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (e.g., n=5) of all three sets of samples.
-
-
Calculate Matrix Effect (%ME):
-
The matrix effect is calculated by comparing the mean peak area of the post-spiked matrix (Set C) to the mean peak area of the neat solution (Set A).
-
%ME = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.[18]
-
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
- 14. welchlab.com [welchlab.com]
- 15. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Piperaquine using LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Piperaquine and its deuterated internal standard, Piperaquine D6, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Piperaquine.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Piperaquine is a basic compound prone to interacting with active sites on the column. | Use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) to ensure Piperaquine is in its neutral form.[1] Consider using a column with end-capping or a PFP (Pentafluorophenyl) column.[2] |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components from the biological sample (e.g., plasma, blood) are interfering with the ionization of Piperaquine.[3][4] This is a known issue with Electrospray Ionization (ESI).[2][5] | Optimize sample preparation using solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[3][4] Switch to an Atmospheric Pressure Chemical Ionization (APCI) source, which is generally less susceptible to matrix effects.[2][5] |
| Inconsistent Results Despite Using this compound | A "paradoxical" matrix effect can occur where Piperaquine is suppressed while this compound is enhanced, especially with an ESI source.[5][6][7][8] This leads to inaccurate quantification as the internal standard does not track the analyte's behavior.[1] | The primary recommendation is to switch from an ESI to an APCI ion source, which has been shown to diminish this paradoxical effect.[2][5][6][7][8] Further optimization of chromatographic separation to resolve Piperaquine from the interfering matrix components is also advised.[3] |
| High Carryover | Piperaquine is known to be "sticky" and can adsorb to surfaces in the LC system, leading to carryover in subsequent injections.[9] | Use a robust wash solution for the autosampler, potentially containing a high percentage of organic solvent and acid. Consider using plastic vials and plates to minimize adsorption.[6] |
| Variable Recovery | Inefficient extraction of Piperaquine from the biological matrix. | Optimize the protein precipitation or SPE protocol. For protein precipitation, methanol is commonly used.[9] For SPE, ensure appropriate conditioning, loading, washing, and elution steps are followed. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Piperaquine analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Piperaquine. It is chemically identical to Piperaquine but has six deuterium atoms in place of hydrogen atoms, making it heavier. In LC-MS/MS analysis, it co-elutes with Piperaquine and experiences similar ionization effects, which helps to correct for variations in sample preparation and instrument response.
Q2: What is ion suppression and why is it a problem for Piperaquine analysis?
A2: Ion suppression is a phenomenon in LC-MS/MS where molecules in the sample matrix (e.g., salts, lipids from plasma) co-eluting with the analyte of interest interfere with the analyte's ionization in the mass spectrometer's source.[3][4] This leads to a decreased signal intensity and can result in inaccurate and imprecise quantification of the analyte.[3] Piperaquine analysis, particularly in complex biological matrices, is susceptible to ion suppression.
Q3: I am using this compound, but my results are still inconsistent. Why is this happening?
A3: While SIL internal standards are designed to compensate for matrix effects, a phenomenon known as a "paradoxical" matrix effect has been reported for Piperaquine analysis using ESI.[5][6][7][8] In this situation, Piperaquine experiences ion suppression, while the deuterated internal standard, this compound, experiences ion enhancement.[5][6][7][8] This differential effect means the internal standard does not accurately reflect the behavior of the analyte, leading to erroneous results.[1]
Q4: How can I minimize the paradoxical matrix effect observed with Piperaquine and this compound?
A4: The most effective solution reported is to switch the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).[2][5][6][7][8] APCI is a gas-phase ionization technique that is generally less prone to matrix effects compared to the liquid-phase ionization of ESI.[5]
Q5: What are the typical m/z transitions for Piperaquine and this compound?
A5: The commonly used multiple reaction monitoring (MRM) transitions are:
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 25 µL plasma sample, add a precipitating agent such as methanol.[9]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 17,000 x g for 15 minutes) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
LC-MS/MS Method for Piperaquine Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
| Parameter | Condition |
| LC Column | Pentafluorophenyl (PFP) column (e.g., 2.0 x 50 mm, 2.6 µm)[2] or a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[5] |
| Mobile Phase A | 20 mM Ammonium Formate with 0.14% Trifluoroacetic Acid (TFA) in water.[5] |
| Mobile Phase B | Methanol:Acetonitrile (4:1, v/v) with 0.1% TFA.[5] |
| Flow Rate | 0.5 - 0.8 mL/min.[2][5] |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode.[2][5] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Piperaquine) | m/z 535 -> 288[2] |
| MRM Transition (this compound) | m/z 541 -> 294[2] |
Visualizations
Caption: Workflow illustrating the paradoxical matrix effect in ESI-MS.
Caption: Troubleshooting decision tree for inconsistent Piperaquine results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Piperaquine (PQ) and PQ-D6 Carryover in LC-MS/MS Systems
Welcome to the technical support center for troubleshooting Piperaquine (PQ) and its deuterated internal standard (PQ-d6) carryover in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, mitigate, and resolve carryover issues, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is piperaquine carryover and why is it a problem in LC-MS/MS analysis?
A1: Piperaquine carryover is the unwanted presence of analyte from a previous injection appearing in a subsequent analysis of a different sample, often a blank or a sample with a lower concentration.[1] This phenomenon can lead to artificially inflated analyte concentrations, inaccurate quantification, and compromised data integrity. Piperaquine is known to be a "sticky" compound, meaning it has a tendency to adsorb to various surfaces within the LC-MS/MS system, making it particularly prone to carryover.[1][2]
Q2: What are the primary causes of Piperaquine and Piperaquine-d6 carryover?
A2: The primary causes of PQ and PQ-d6 carryover are multifaceted and can originate from different components of the LC-MS/MS system. Key contributors include:
-
Analyte Properties: Piperaquine is a highly lipophilic and basic compound, which contributes to its "stickiness" and adsorption to surfaces.[2]
-
Autosampler: The autosampler is a common source of carryover, with residues adhering to the injection needle, sample loops, and valve rotor seals.[2][3][4]
-
LC Column: The analytical column, including the stationary phase and frits, can retain piperaquine, leading to peak tailing and carryover in subsequent runs.[5][6]
-
System Plumbing: Tubing and connectors within the LC system can also have active sites where the analyte can adsorb.[1]
-
Sample Preparation: The use of glass vials and tubes should be avoided as piperaquine can adsorb to glass surfaces.[2]
Q3: How can I differentiate between carryover and system contamination?
A3: A systematic approach involving strategic injections of blanks and standards can help distinguish between carryover and contamination.[3]
-
Carryover: A high concentration standard is followed by a series of blank injections. True carryover will show a decreasing signal in the sequential blank injections. The first blank will have the highest carryover peak, which will diminish in subsequent blanks.[3]
-
Contamination: If all blank injections show a consistent and stable signal for the analyte, it is likely due to contamination of the mobile phase, solvents, or a persistent source within the system.[3]
Troubleshooting Guides
Issue 1: Persistent carryover observed after injecting a high concentration sample.
This guide provides a step-by-step approach to systematically identify and resolve the source of carryover.
Step 1: Identify the Source
The following diagram illustrates a logical workflow for isolating the component of the LC-MS/MS system responsible for the carryover.
Caption: Troubleshooting workflow for piperaquine carryover.
Step 2: Autosampler Troubleshooting
The autosampler is a frequent source of carryover.[2][4] The following diagram outlines steps to mitigate autosampler-related carryover.
Caption: Autosampler troubleshooting for piperaquine carryover.
Recommended Actions:
-
Optimize Needle Wash: The composition of the needle wash solvent is critical. A solution of 80:20 acetonitrile:water containing 0.3% trifluoroacetic acid (TFA) and 20 mM ammonium formate has been shown to be effective.[2] In other cases, a wash with 50:50 acetonitrile:water containing 0.5% formic acid has eliminated carryover.[7]
-
Increase Wash Volume and Time: Ensure the wash volume is sufficient to flush the needle and injection port thoroughly. Increasing the duration of the wash cycle can also be beneficial.
-
Inspect and Clean/Replace Autosampler Components: Worn or dirty rotor seals and stators can trap and release the analyte.[3] Regularly inspect and clean these parts, or replace them if necessary.
-
Use Appropriate Sample Vials: Piperaquine is known to adsorb to glass.[2] Use polypropylene vials to minimize this interaction.
Step 3: Column Troubleshooting
If autosampler troubleshooting does not resolve the issue, the analytical column may be the source of carryover.
Recommended Actions:
-
Column Washing: Implement a robust column wash at the end of each run or batch. This can involve a high-organic mobile phase wash or cycling between high and low organic mobile phases.[4]
-
Mobile Phase Optimization: The choice of mobile phase can significantly impact carryover. Both acidic and basic mobile phases have been used successfully.
-
Acidic Mobile Phase: A common approach utilizes additives like trifluoroacetic acid (TFA) or formic acid. For example, a mobile phase of 20 mM ammonium formate with 0.14% TFA (pH 2.96) and an organic phase of 0.1% TFA in acetonitrile can reduce peak tailing and carryover.[2]
-
Basic Mobile Phase: Eluting with a basic mobile phase, such as one containing ammonium hydroxide, has also been reported to result in negligible carryover.[5]
-
-
Column Chemistry: Consider using a Pentafluorophenyl (PFP) column, which has been shown to be effective for piperaquine analysis, though performance may vary between vendors.[2] C18 columns have also been used successfully, particularly with basic mobile phases.[5]
Issue 2: Inconsistent results and poor peak shape for piperaquine.
Poor peak shape, often observed as tailing, can be a contributor to carryover.[5][6]
Recommended Actions:
-
Mobile Phase Additives: The addition of trifluoroacetic acid (TFA) to the mobile phase can significantly reduce peak tailing.[2]
-
pH Adjustment: Piperaquine is a basic compound. Using a mobile phase with an appropriate pH can improve peak shape. While acidic conditions are common, some methods have found better sensitivity and performance with a high pH mobile phase (e.g., pH 10).[6][8]
-
Column Choice: The stationary phase can influence peak shape. A PFP column has been demonstrated to provide good chromatography for piperaquine.[2]
Quantitative Data Summary
The table below summarizes reported carryover levels and key method parameters from various studies. This allows for a quick comparison of different approaches to managing piperaquine carryover.
| Parameter | Method 1 | Method 2 |
| Reported Carryover | 0.04–0.08% of ULOQ (250 ng/mL)[2] | Negligible[5] |
| LC Column | Pursuit PFP (2.1 × 50 mm, 3 µm)[2] | Gemini C18 (50 x 2.0 mm, 5 µm)[5] |
| Mobile Phase A | 20 mM Ammonium Formate, 0.14% TFA, pH 2.96[2] | Aqueous with Ammonium Hydroxide[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2] | Methanol with Ammonium Hydroxide[5] |
| Needle Wash | Acetonitrile-water (80:20, v/v) containing 0.3% TFA and 20 mM Ammonium Formate[2] | 50:50 Acetonitrile:Water with 0.5% Formic Acid[7] |
| Ionization | APCI+[2] | ESI+[5] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method with Acidic Mobile Phase and PFP Column
This protocol is based on a method that reported carryover of 0.04–0.08% of the upper limit of quantification (ULOQ).[2]
1. Sample Preparation:
-
Use polypropylene tubes and vials to prevent adsorption of piperaquine to glass surfaces.[2]
2. LC Conditions:
-
Column: Pursuit PFP (2.1 × 50 mm, 3 µm) with a pre-column filter.[2]
-
Mobile Phase A: 20 mM ammonium formate with 0.14% trifluoroacetic acid (TFA), pH 2.96.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Needle Wash Solvent: 80:20 (v/v) acetonitrile:water containing 0.3% TFA and 20 mM ammonium formate.[2]
-
Gradient: A gradient elution program should be optimized to ensure adequate separation and washing of the column.
3. MS/MS Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode (APCI+).[2]
-
MRM Transitions:
4. Injection Strategy:
-
If possible, analyze samples in order of increasing concentration, from low to high.[2]
Protocol 2: LC-MS/MS Method with Basic Mobile Phase and C18 Column
This protocol is based on a method that reported negligible carryover.[5]
1. Sample Preparation:
-
Protein precipitation using methanol.[5]
2. LC Conditions:
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm).[5]
-
Mobile Phase: Basic mobile phase solvents using ammonium hydroxide as an additive.[5] A gradient elution is employed.
3. MS/MS Conditions:
-
Ion Source: Electrospray Ionization in positive mode (ESI+).[5]
-
MRM Transitions:
By implementing these troubleshooting guides, referring to the quantitative data, and utilizing the detailed experimental protocols, researchers can effectively manage and mitigate the challenges associated with piperaquine and piperaquine-d6 carryover in their LC-MS/MS analyses.
References
- 1. youtube.com [youtube.com]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperaquine D6 for Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of piperaquine, with a specific focus on optimizing the concentration of its deuterated internal standard, Piperaquine D6.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of piperaquine that affect its bioanalysis?
A1: Piperaquine is a weak base with four pKa values and is highly lipophilic at neutral and alkaline pH. Its free base form has poor solubility in common organic solvents like methanol and acetonitrile but is more soluble in acidified solvents. A significant challenge in its analysis is its tendency to adsorb to glass and metallic surfaces, which can lead to issues like carryover.[1][2]
Q2: What are the typical mass transitions (MRM) for piperaquine and this compound?
A2: The commonly used multiple reaction monitoring (MRM) ion pairs are m/z 535/288 for piperaquine and m/z 541/294 for this compound.[1][3][4][5] An alternative transition of m/z 535/260 can be used for confirmation of piperaquine.[3]
Q3: What are some common challenges encountered during the bioanalysis of piperaquine?
A3: Researchers often face challenges with carryover, where the analyte signal persists between sample injections.[6][7] Matrix effects, which can suppress or enhance the ionization of piperaquine and its internal standard, are another significant issue.[1][3][4][5][8] Due to its chemical properties, piperaquine can also exhibit peak tailing in chromatographic separations.[6]
Q4: Why is a deuterated internal standard like this compound recommended?
A4: A deuterated internal standard is structurally very similar to the analyte and is expected to have nearly identical chromatographic retention times and ionization behavior. This helps to compensate for variability in sample preparation and matrix effects.[1] However, it's important to note that even with a deuterated internal standard, matrix effects can sometimes still be a problem.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Carryover | Piperaquine adsorbing to injector parts or the analytical column. | - Use plastic materials for preparing stock and working solutions.[2]- Implement a robust needle wash protocol with a strong organic solvent, potentially acidified.- Use a basic mobile phase, which has been shown to reduce carryover in some methods.[6] |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase or issues with mobile phase pH. | - Optimize the mobile phase pH. Both acidic and basic mobile phases have been used successfully.[6]- Consider a different analytical column, such as a pentafluorophenyl (PFP) or a C18 column suitable for basic mobile phases.[1][6] |
| Inconsistent Internal Standard (IS) Response | - IS concentration is too low, leading to poor signal-to-noise.- Inappropriate IS concentration relative to the analyte concentration range.- Degradation of the IS. | - Ensure the IS response is consistently well above the background noise.- The concentration of the IS should ideally be similar to the mid-point of the calibration curve.- Verify the stability of the IS in the storage solvent and in the final sample extract. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with the ionization of piperaquine and/or this compound. | - Optimize the sample preparation method to effectively remove interfering substances. Protein precipitation is a common starting point.[6][9]- Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.- Evaluate different ionization sources. While ESI+ is common, APCI+ has been shown to be less susceptible to matrix effects for piperaquine.[1][4] |
| Paradoxical Matrix Effects with this compound | Different matrix effects on piperaquine and this compound, despite their structural similarity. This has been observed with ESI+.[3][4][5] | - If using ESI+, a thorough evaluation of the matrix effect is crucial. This can be done by post-column infusion experiments.- Consider switching to an APCI+ ion source, which has demonstrated reduced matrix effects for piperaquine analysis.[4] |
| Isotopic Contribution (Crosstalk) | Natural abundance of heavy isotopes in piperaquine contributing to the signal of this compound. | - Prepare and analyze the highest concentration standard without the internal standard and monitor the this compound MRM transition. A significant signal indicates crosstalk.- If crosstalk is present and problematic, a higher mass difference between the analyte and IS might be necessary, though this is not always feasible. |
Experimental Protocols
General Workflow for Optimizing this compound Concentration
The following diagram outlines a typical workflow for the optimization and validation of the this compound internal standard concentration for a bioanalytical method.
Caption: Workflow for this compound Concentration Optimization.
Sample Preparation (Protein Precipitation Example)
-
To a 25 µL plasma sample, add a specific volume of an organic solvent (e.g., methanol or acetonitrile) containing the optimized concentration of this compound.[1][6]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be evaporated and reconstituted in the mobile phase or directly injected into the LC-MS/MS system.
Data Presentation
Published this compound Concentrations and Calibration Ranges
The following table summarizes this compound concentrations and corresponding calibration ranges from various published methods. This can serve as a starting point for method development.
| Piperaquine Calibration Range | This compound Concentration | Matrix | Ionization Source | Reference |
| 1.5–250 ng/mL | Not explicitly stated, but used for quantification | Human Plasma (25 µL) | APCI+ | [1] |
| 10–1000 ng/mL | Not explicitly stated, but used for quantification | Human Plasma | ESI+ | [6] |
| 20–5000 pg/mL | 500 pg/mL | Human Plasma Filtrate | APCI+ | [3][4] |
| 3–1000 ng/mL | Not explicitly stated, but used for quantification | Dried Blood Spots | ESI+ | [10][11] |
| 1.5-500 ng/mL | Not explicitly stated, but used for quantification | Human Plasma | ESI+ | [8] |
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
"stability of Piperaquine D6 in plasma during storage and freeze-thaw cycles"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Piperaquine D6 (PQ-D6) in plasma during storage and freeze-thaw cycles. The following information is compiled from published research to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for plasma samples containing this compound?
A1: For long-term storage, it is recommended to keep plasma samples at -70°C. Studies have shown that piperaquine (PQ) is stable in plasma for at least 21 months at this temperature.[1][2][3] While data for PQ-D6 is not explicitly detailed, deuterated internal standards are generally expected to exhibit similar stability to their non-deuterated counterparts.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without degradation?
A2: Plasma samples containing piperaquine have been shown to be stable for up to five freeze-thaw cycles.[1][2][3] It is crucial to minimize the number of freeze-thaw cycles to ensure sample integrity.
Q3: Is this compound stable at room temperature or in a refrigerator for short periods?
A3: Piperaquine has demonstrated stability in plasma at room temperature (21–24°C) for up to 9 days and overnight (16 hours) at 4°C in a glass vial.[1][2] Processed samples in an autosampler have been found to be stable for at least 7 days.[1][3]
Q4: Does the type of storage container affect the stability of this compound in plasma?
A4: Yes, the choice of storage container is critical. Piperaquine is known to adsorb to glass surfaces, which can lead to a significant loss of the analyte, with over 50% loss reported after overnight storage in a glass tube.[1][2] Polypropylene plastic tubes are recommended to minimize this adsorption. Interestingly, in plasma samples, the difference between glass and plastic vials was found to be negligible, likely due to the high degree of protein binding of piperaquine (over 97%).[1][2]
Troubleshooting Guide
Q1: I am observing a significant decrease in this compound concentration in my stored plasma samples. What could be the cause?
A1: Several factors could contribute to a decrease in concentration:
-
Improper Storage Temperature: Ensure samples are consistently stored at -70°C for long-term storage. Temperature fluctuations can impact stability.
-
Excessive Freeze-Thaw Cycles: Track the number of times a sample has been frozen and thawed. Stability has been confirmed for up to five cycles.[1][2][3]
-
Inappropriate Storage Vials: If you are not using plasma, be aware that piperaquine adsorbs to glass. For non-plasma solutions, use low-retention polypropylene tubes.[1][2]
-
Sample Processing: Issues during sample processing, such as prolonged exposure to room temperature beyond the established stability period, could lead to degradation.
Q2: My analytical results show high variability between aliquots of the same sample. What should I investigate?
A2: High variability can be due to:
-
Incomplete Thawing and Mixing: Before taking an aliquot, ensure the entire sample is completely thawed and thoroughly but gently mixed to ensure homogeneity. The rate of thawing can also affect metabolite stability.[4][5]
-
Matrix Effects: Although deuterated internal standards are used to compensate for matrix effects, significant variations in the plasma matrix between samples can still cause issues.[1][6] Evaluation of matrix effects with multiple lots of plasma is recommended during method validation.[1]
-
Adsorption: If using glass or certain types of plasticware during sample processing, inconsistent adsorption could lead to variability.
Data Presentation
Table 1: Summary of Piperaquine Stability in Human Plasma Under Various Storage Conditions
| Storage Condition | Duration | Stability Outcome | Reference |
| Room Temperature (21-24°C) | 9 days | Stable | [1][2] |
| Refrigerated (4°C) | 16 hours | Stable (in glass vial) | [2] |
| Frozen (-70°C) | 8 months | Stable | [1][2] |
| Frozen (-70°C) | 21 months | Stable | [1][2][3] |
| Processed Sample (Autosampler) | 7 days | Stable | [1][3] |
Table 2: Summary of Piperaquine Stability in Human Plasma After Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Stability Outcome | Reference |
| 3 Cycles | Stable | [1][2] |
| 5 Cycles | Stable | [1][2][3] |
Experimental Protocols
Detailed Methodology for Freeze-Thaw and Long-Term Stability Assessment
This protocol is a synthesized representation based on validated methods for piperaquine analysis.[1][3][6]
-
Sample Preparation:
-
Thaw frozen, blank human plasma (with K3EDTA as anticoagulant) at room temperature.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., a mix of acetonitrile and water with 0.5% formic acid).[6]
-
Spike the blank plasma with the this compound stock solution to achieve low and high-quality control (QC) concentrations.
-
Aliquot the spiked plasma samples into polypropylene microcentrifuge tubes.
-
-
Freeze-Thaw Stability Assessment:
-
Freeze the low and high QC aliquots at -70°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at -70°C for at least 12-24 hours.
-
Repeat this cycle for a total of five times.
-
After the final thaw, analyze the samples alongside freshly prepared calibration standards and a set of control QC samples that have not undergone freeze-thaw cycles (baseline).
-
-
Long-Term Stability Assessment:
-
Store the low and high QC aliquots at -70°C.
-
At specified time points (e.g., 1, 3, 6, 12, 21 months), retrieve a set of samples.
-
Analyze the stored QC samples against freshly prepared calibration standards and control QC samples.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: To 25 µL of plasma sample, add an internal standard solution followed by a protein precipitation agent like methanol.[3]
-
Centrifugation: Vortex-mix the samples and centrifuge at high speed (e.g., 25,000g for 5 minutes) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Transfer the supernatant to a new plate or vial for injection.
-
LC-MS/MS Analysis: Inject the sample extract into an LC-MS/MS system. Use a suitable column (e.g., Gemini C18) and mobile phase (e.g., basic mobile phase with ammonium hydroxide as an additive) for chromatographic separation.[1] The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring the appropriate mass transitions for this compound.[6]
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for the stability-tested QC samples.
-
The percentage deviation of the mean concentration of the stability-tested samples from the baseline samples should be within ±15%.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in plasma.
References
- 1. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Piperaquine and its Deuterated Internal Standard (Piperaquine D6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperaquine and its deuterated internal standard, Piperaquine D6. The information is designed to address common issues encountered during experimental analysis, with a focus on the impact of mobile phase composition on signal intensity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for Piperaquine and this compound?
A1: The most common analytical technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the quantification of Piperaquine in biological matrices.[1][2][3]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS) like this compound is used to improve the accuracy and precision of quantification.[1] Since the IS is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, which helps to correct for variations in sample preparation and instrument response. However, it's important to note that even stable isotope-labeled internal standards may not always compensate for matrix effects.[1][4]
Q3: What are the typical mobile phase compositions used for Piperaquine analysis?
A3: Mobile phase compositions for Piperaquine analysis vary, but generally consist of a mixture of an organic solvent (commonly acetonitrile or methanol) and an aqueous buffer.[5][6][7] The aqueous phase is often modified with additives like ammonium formate, ammonium acetate, formic acid, or ammonium hydroxide to control the pH and improve peak shape and ionization efficiency.[7][8][9]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal
Q: My this compound internal standard signal is low and/or inconsistent between injections. What are the potential causes and how can I troubleshoot this?
A: Low or inconsistent signal from a deuterated internal standard can be caused by several factors related to the mobile phase and sample matrix. Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate Mobile Phase pH: The pH of the mobile phase is a critical factor.[1]
-
Acidic vs. Basic: While many methods use an acidic mobile phase, some studies have shown that a mobile phase with a high pH (e.g., 10) can lead to better sensitivity for Piperaquine, even when using positive electrospray ionization.[1] Experiment with different pH levels to find the optimal condition for your system.
-
Inconsistent pH: Ensure the buffer is properly prepared and has sufficient buffering capacity to maintain a consistent pH throughout the analytical run.
-
-
Check for Matrix Effects: Paradoxical matrix effects have been reported for Piperaquine and its deuterated internal standard, where the analyte signal is suppressed while the internal standard signal is enhanced, or vice-versa.[4]
-
Source of Matrix Effects: These effects can originate from the biological matrix itself or from reagents used during sample preparation, such as triethylamine residues from solid-phase extraction (SPE) which can suppress the signals of both Piperaquine and this compound.[1]
-
Mitigation: Ensure complete evaporation of solvents and reagents used in sample extraction.[2] Consider using a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[4]
-
-
Optimize Organic Solvent: The choice and proportion of the organic solvent can impact signal intensity.
-
Methanol vs. Acetonitrile: Some methods report a significant increase in signal intensity when using methanol instead of acetonitrile in the mobile phase.[7] For example, one study observed an almost three-fold increase in the area count for Piperaquine when using a mobile phase of 0.1% acetic acid in methanol combined with 0.1% ammonia in water, compared to a similar mobile phase with acetonitrile.[7]
-
Organic Ratio: The percentage of organic solvent affects retention and elution. A systematic evaluation of the organic solvent ratio is recommended.[6]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: I am observing significant peak tailing for both Piperaquine and this compound. How can I improve the peak shape?
A: Peak tailing is a common issue in the analysis of basic compounds like Piperaquine and is often related to interactions with the stationary phase or issues with the mobile phase.
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Piperaquine and its interaction with residual silanols on the C18 column. Using a mobile phase with a pH that suppresses this interaction can improve peak shape.
-
Mobile Phase Additives:
-
Buffers: Incorporating buffers like phosphate, ammonium formate, or ammonium acetate can help maintain a consistent pH and improve peak symmetry.[3][5][7]
-
Amines: Additives like triethylamine can be used to block active sites on the stationary phase, but care must be taken as they can cause signal suppression in mass spectrometry.[1]
-
-
Choice of Organic Solvent and Additives: The combination of organic solvent and additives can significantly affect peak shape. For instance, a mobile phase containing 0.1% acetic acid in methanol with 0.1% ammonia in water has been shown to improve peak shape.[7]
Quantitative Data on Mobile Phase Effects
The following tables summarize quantitative data from various studies on the impact of mobile phase composition on Piperaquine analysis.
Table 1: Effect of Organic Solvent Composition on Piperaquine Peak Area
| Mobile Phase Composition (Acetonitrile:Buffer) | Mean Peak Area of Piperaquine Tetraphosphate |
| 70:30 | 985296 |
| 90:30 | 983527 |
| (Data adapted from a study evaluating the robustness of an HPLC method)[6] |
Table 2: Comparison of Different Mobile Phase Compositions and their Impact on Signal Intensity
| Mobile Phase Combination | Observed Effect on Piperaquine Signal |
| Formic acid and acetonitrile | Poor peak shape.[7] |
| 2 mM ammonium acetate : acetonitrile (30:70 v/v) | Better separation but very low response.[7] |
| 2 mM ammonium acetate : methanol (30:70 v/v) | Better separation but very low response.[7] |
| 0.1% acetic acid in acetonitrile with 0.1% ammonia in water | Improved peak shape but low response.[7] |
| 0.1% acetic acid in methanol with 0.1% ammonia in water (70:30 v/v) | Best signal, with an almost three-fold increase in area count and marked improvement in peak shape compared to the acetonitrile combination.[7] |
| High pH (10) mobile phase | Better sensitivity than low pH (2.5-4.5) mobile phases.[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Method with Basic Mobile Phase
This protocol is based on a method that found improved sensitivity with a high pH mobile phase.[1][2]
-
Chromatographic System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., Gemini C18, 50x2.0mm, 5µm) is commonly used.[8]
-
Mobile Phase:
-
Mobile Phase A: 2.5 mM Ammonium Bicarbonate in water, pH 10
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 85:15 (Acetonitrile:Ammonium Bicarbonate)[2]
-
-
Flow Rate: 0.9 ml/min[10]
-
Injection Volume: 5 µL[2]
-
Mass Spectrometry:
Protocol 2: RP-HPLC Method with Acidic Mobile Phase
This protocol is based on a validated RP-HPLC method for the simultaneous estimation of Piperaquine and another drug.[5][6]
-
Chromatographic System: RP-HPLC with UV detection.
-
Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 4.6) in a 70:30 (v/v) ratio.[5]
-
Phosphate Buffer Preparation: Dissolve 6.8 grams of KH2PO4 in 1000 mL of HPLC grade water and adjust the pH to 4.6 with orthophosphoric acid.[6]
-
-
Flow Rate: 1.0 ml/minute[5]
-
Detection: UV detector at 273 nm[5]
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Preventing Adsorption of Piperaquine D6
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the non-specific adsorption (NSA) of Piperaquine D6 to laboratory ware. Adsorption can lead to significant analyte loss, resulting in inaccurate quantification, poor recovery, and compromised experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing concentration, especially at low concentrations?
A1: The loss of this compound is likely due to non-specific adsorption to the surfaces of your labware. Piperaquine is a lipophilic (logP ~5.5) and basic (pKa ~8.47) compound.[1][2] These properties make it prone to binding to surfaces through two primary mechanisms:
-
Hydrophobic Interactions: The non-polar regions of the molecule can "stick" to hydrophobic plastic surfaces like polypropylene and especially polystyrene.[3][4]
-
Electrostatic (Ionic) Interactions: As a basic compound, piperaquine is positively charged at neutral or acidic pH. It can bind to negatively charged surfaces, such as the silanol groups on glass.[5][6]
This effect is often more pronounced at lower concentrations because the binding sites on the labware surface are not yet saturated.[7]
Q2: What types of labware are most problematic for this compound and similar compounds?
A2: Standard borosilicate glass and polystyrene labware are often problematic. Chloroquine, a structurally similar antimalarial, shows significant binding to glass, with potential concentration losses of up to 40-70%.[5] Basic drugs in general show substantial loss to polystyrene containers.[7] While polypropylene is often a better choice than polystyrene, adsorption can still occur.
Q3: What are the most effective immediate steps to reduce adsorption?
A3: The quickest interventions involve changing your labware and modifying your solvent.
-
Switch to Low-Adsorption Labware: Use tubes and plates specifically designed for low protein or drug binding (often surface-treated by the manufacturer).[3][6] Polycarbonate and polypropylene are generally safer choices than standard polystyrene or glass for basic drugs.[5][7]
-
Modify Your Solvent: Adding a small percentage of an organic solvent like acetonitrile or a non-ionic detergent (e.g., 0.05% Tween-20) can significantly reduce hydrophobic interactions.[3][8]
Q4: How do buffer additives like salts and detergents help prevent adsorption?
A4: Buffer additives disrupt the primary forces causing adsorption:
-
Salts (e.g., NaCl): Increasing the ionic strength of your buffer helps to shield electrostatic interactions between the positively charged piperaquine molecule and negatively charged sites on the labware surface.[8][9]
-
Detergents (e.g., Tween-20, Triton X-100): These amphiphilic molecules coat the surfaces of the labware, presenting a hydrophilic layer and physically blocking the hydrophobic piperaquine molecule from binding.[8]
-
Blocking Proteins (e.g., BSA): Adding a protein like Bovine Serum Albumin (BSA) to your buffer can help by preferentially coating hydrophobic surfaces on the labware and also by preventing the analyte from sticking to tubing walls at low concentrations.[9][10]
Q5: When should I consider actively coating or passivating my labware?
A5: Active surface treatment should be considered for highly sensitive assays where even minimal analyte loss is unacceptable, or when buffer modifications are not feasible. Coating with a reagent like a silanizing agent can create a neutral, hydrophilic surface that minimizes both ionic and hydrophobic interactions.[3] For stainless steel components, such as in HPLC systems, acid passivation is a standard procedure to improve corrosion resistance and create a more inert surface, reducing analyte interactions.[11][12]
Troubleshooting Guide: Low or Inconsistent Recovery of this compound
Use this guide to systematically diagnose and resolve issues with this compound loss.
Caption: Troubleshooting workflow for this compound adsorption.
Summary of Prevention Strategies
The following table summarizes various methods to mitigate the non-specific adsorption of piperaquine and similar compounds.
| Strategy Category | Method | Mechanism of Action | Reported Effectiveness & Comments | Citations |
| Labware Selection | Use Low-Adsorption Microplates | Surface is treated to be more hydrophilic and neutral. | Can reduce NSA to below 15% for many compounds. | [3][4] |
| Use Polypropylene (PP) or Polycarbonate (PC) | Less surface charge compared to glass; PC can be less adsorptive than PP for some compounds. | PP and PC show significantly less binding for basic drugs like chloroquine compared to glass or polystyrene. | [5][7] | |
| Buffer/Solvent Modification | Add Organic Solvent | Reduces hydrophobic interactions between the analyte and plastic surfaces. | Acetonitrile showed stronger NSA inhibition than methanol. | [3][4] |
| Increase Ionic Strength | Shields electrostatic interactions between charged analyte and charged surface sites. | Adding salts like NaCl can reduce charge-based NSB. | [8][9] | |
| Add Non-ionic Detergent | Coats hydrophobic surfaces of the labware, preventing analyte binding. | Small amounts of Tween-20 or Triton X-100 are effective. | [8] | |
| Add Blocking Protein | Proteins like BSA preferentially bind to non-specific sites on the labware. | A common and effective method, especially for protecting low-concentration analytes. | [9][10] | |
| Surface Passivation | Silanization | Covalently modifies glass surfaces to create a neutral, hydrophilic coating. | Coating with agents like GPTMS can suppress NSA below 10%. | [3] |
| Acid Passivation (Stainless Steel) | Removes free iron and creates a passive, chromium-rich surface layer. | Standard practice for HPLC systems to prevent metal-analyte interactions. | [11][12][13] |
Key Experimental Protocols
Protocol 1: BSA Coating of Labware
This protocol is used to block non-specific binding sites on plastic or glass surfaces.
Caption: Experimental workflow for BSA coating of labware.
Methodology:
-
Preparation: Prepare a 1 mg/mL (0.1%) to 10 mg/mL (1%) solution of Bovine Serum Albumin (BSA) in your assay buffer or phosphate-buffered saline (PBS).
-
Coating: Add the BSA solution to the labware, ensuring all surfaces that will contact the sample are covered. For a 96-well plate, add 200-300 µL per well.
-
Incubation: Incubate the labware for at least 1-2 hours at room temperature or overnight at 4°C.
-
Removal: Aspirate the BSA solution completely.
-
Washing: Wash the surfaces 2-3 times with deionized water or your assay buffer to remove any loosely bound BSA.
-
Use: The labware can be used immediately or air-dried for later use.
Protocol 2: Quantifying this compound Adsorption
This protocol allows you to test the effectiveness of a given treatment or labware type.
Methodology:
-
Preparation: Prepare a known concentration of this compound in the desired solvent/buffer.
-
Sample Allocation:
-
Test Sample (T): Add an aliquot of the this compound solution to the test labware (e.g., a standard polypropylene tube).
-
Control Sample (C): Add an identical aliquot to a low-adsorption tube or a silanized glass vial (this serves as the reference for minimal loss).
-
-
Incubation: Incubate both samples under the same conditions (time, temperature) as your actual experiment.
-
Transfer: After incubation, transfer the solutions from both the test and control containers to clean, low-adsorption autosampler vials.
-
Analysis: Analyze the concentration of this compound in both the test (T) and control (C) samples using a validated LC-MS/MS method.
-
Calculation: Calculate the percentage of drug adsorbed using the following formula: % Adsorption = [(Concentration_C - Concentration_T) / Concentration_C] * 100
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Piperaquine - Wikipedia [en.wikipedia.org]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of chloroquine binding to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 7. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. silcotek.com [silcotek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmastate.academy [pharmastate.academy]
Technical Support Center: Resolving Co-eluting Peaks with Piperaquine D6
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of Piperaquine and its deuterated internal standard, Piperaquine D6 (PQ-d6).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in HPLC analysis of Piperaquine?
A1: Peak co-elution in the HPLC analysis of Piperaquine can stem from several factors. These include inadequate chromatographic resolution due to suboptimal mobile phase composition, an inappropriate stationary phase, or issues with column temperature and flow rate.[1][2] Matrix effects from complex biological samples, such as plasma, can also lead to overlapping peaks.[3][4] Furthermore, the presence of structurally similar impurities or metabolites can result in co-elution.
Q2: How can I identify if I have a co-elution problem?
A2: Identifying co-elution can be achieved through several methods. A visual inspection of the chromatogram may reveal peak shoulders or asymmetrical peak shapes, which are strong indicators of overlapping peaks.[5] Using a Diode Array Detector (DAD) to assess peak purity across the entire peak is a powerful technique; if the UV spectra are not consistent across the peak, co-elution is likely.[5] For those using mass spectrometry (MS), examining the mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios.[5]
Q3: Why is this compound used as an internal standard, and can it co-elute with Piperaquine?
A3: this compound is a stable isotope-labeled version of Piperaquine and is an ideal internal standard (IS) because it has nearly identical chemical and physical properties to the analyte.[3][6] This similarity ensures that it behaves similarly during sample preparation and chromatographic separation, which helps to correct for variations in extraction recovery and matrix effects.[4] While PQ-d6 is designed to elute very close to Piperaquine, complete co-elution is undesirable. A slight separation is often preferred to ensure accurate quantification of both the analyte and the internal standard without mutual interference.[3][7]
Q4: Can matrix effects cause co-elution issues with Piperaquine analysis?
A4: Yes, matrix effects are a significant challenge in the bioanalysis of Piperaquine, especially when using electrospray ionization (ESI) mass spectrometry.[3] Co-eluting matrix components can suppress or enhance the ionization of Piperaquine and this compound, leading to inaccurate quantification.[3][8] In some cases, paradoxical matrix effects have been observed where the analyte signal is suppressed while the internal standard signal is enhanced.[3]
Troubleshooting Guides
Issue 1: Piperaquine peak is showing a shoulder or is not symmetrical.
This issue is a classic sign of a co-eluting impurity or matrix component. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for an asymmetrical Piperaquine peak.
Detailed Steps:
-
Assess Peak Purity: Use a DAD to check for spectral uniformity across the peak or a mass spectrometer to look for co-eluting masses.[5]
-
Modify Mobile Phase:
-
Adjust Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve separation.[1][9]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and resolve overlapping peaks.[9]
-
Adjust pH: Since Piperaquine is a basic compound, small changes in the mobile phase pH can significantly affect its retention and selectivity.[4][9]
-
-
Optimize Gradient: If using a gradient method, try a shallower gradient around the elution time of Piperaquine to improve resolution.[9]
-
Change Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry is a powerful tool. For example, if you are using a C18 column, consider switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities.[1][4][10]
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can increase retention and may improve resolution, while higher temperatures can improve efficiency but may also alter selectivity.[1][2]
-
Flow Rate: In some instances, reducing the flow rate can enhance separation by allowing more time for interactions between the analytes and the stationary phase.[2]
-
Issue 2: Poor resolution between Piperaquine and this compound.
While these two compounds are expected to elute closely, baseline separation is often desired for accurate integration.
Quantitative Data on Resolution Improvement
| Parameter Adjusted | Initial Condition | Modified Condition | Effect on Resolution (Rs) |
| Mobile Phase Composition | 80:20 ACN:Buffer | 70:30 ACN:Buffer | Increased retention and potential for improved Rs |
| Column Chemistry | Standard C18 | PFP (Pentafluorophenyl) | Altered selectivity, often improving separation of isomers and related compounds |
| Column Temperature | 40°C | 30°C | Increased retention, may lead to better resolution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased analysis time but can improve peak shape and resolution |
Note: The values in this table are illustrative and the actual impact will depend on the specific analytical method.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Baseline Condition: Prepare the mobile phase as per your current method (e.g., Acetonitrile and 20 mM ammonium formate buffer, pH 3.0).
-
Vary Organic Content: Prepare a series of mobile phases with varying organic-to-aqueous ratios. For example, if your current method uses 70% acetonitrile, prepare mobile phases with 65%, 68%, 72%, and 75% acetonitrile.
-
Inject Standard: Inject a standard solution containing Piperaquine and this compound with each mobile phase composition.
-
Evaluate Resolution: Calculate the resolution between the Piperaquine and this compound peaks for each condition.
-
Change Organic Modifier: If resolution is still not optimal, replace acetonitrile with methanol at the optimal percentage determined in the previous step and repeat the evaluation.
-
Adjust pH: Prepare buffers with slightly different pH values (e.g., ± 0.2 pH units) and evaluate the impact on selectivity and resolution.
Protocol 2: Column Selection and Evaluation
-
Initial Analysis: Perform an analysis using your standard C18 column and optimal mobile phase from Protocol 1.
-
Alternative Column: Install a PFP column of similar dimensions. The use of PFP columns has been reported for the analysis of Piperaquine.[4][10]
-
Equilibrate: Thoroughly equilibrate the new column with the mobile phase.
-
Inject Standard: Inject the same standard solution.
-
Compare Chromatograms: Compare the retention times, peak shapes, and resolution obtained with the PFP column to those from the C18 column.
Analytical Workflow Diagram
The following diagram illustrates a typical analytical workflow for the quantification of Piperaquine in a biological matrix using LC-MS/MS with this compound.
Caption: A typical bioanalytical workflow for Piperaquine quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. escholarship.org [escholarship.org]
- 4. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
"influence of ionization source on Piperaquine D6 quantification"
Technical Support Center: Piperaquine D6 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of the ionization source on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of Piperaquine (PQ) and its deuterated internal standard, this compound (PQ-d6).
Frequently Asked Questions (FAQs)
Q1: Which ionization source is most commonly used for Piperaquine quantification and why?
A1: Electrospray Ionization (ESI) in positive ion mode (ESI+) is frequently used for the quantification of Piperaquine.[1] This is because Piperaquine is a basic compound with multiple nitrogen atoms that can be readily protonated in solution to form ions, making it highly suitable for the ESI process.[1] However, Atmospheric Pressure Chemical Ionization (APCI) has also been successfully used and can offer advantages in specific situations.[2][3]
Q2: What are the primary challenges encountered when using ESI for Piperaquine analysis?
A2: The main challenges with ESI for Piperaquine quantification are significant matrix effects and carryover.[1][4] One study reported a paradoxical matrix effect where ion suppression was observed for Piperaquine while ion enhancement was seen for its deuterated internal standard, PQ-d6, despite their structural similarity and close elution times.[3][5][6] Such effects can compromise the accuracy of quantification. Carryover, where analyte signal persists in subsequent injections, is also a common issue due to the physicochemical properties of Piperaquine.[1]
Q3: Can Atmospheric Pressure Chemical Ionization (APCI) be a viable alternative to ESI for Piperaquine quantification?
A3: Yes, APCI is a viable and sometimes superior alternative. In instances where ESI suffers from significant matrix effects, switching to APCI has been shown to diminish these effects.[3][5][6] APCI operates through a gas-phase ionization mechanism, which can make it less susceptible to ion suppression from non-volatile matrix components compared to the liquid-phase ionization of ESI.[3] A validated method using APCI has been successfully applied for PQ quantification in small-volume pediatric plasma samples.[2]
Q4: How does the choice of ionization source affect the analysis of the deuterated internal standard, this compound?
A4: Ideally, a deuterated internal standard like PQ-d6 should co-elute and experience the same ionization efficiency and matrix effects as the analyte (Piperaquine). However, "paradoxical matrix effects" have been observed with ESI, where PQ and PQ-d6 are affected differently—one being suppressed while the other is enhanced.[4][7] Switching to APCI was found to resolve this issue, leading to more reliable quantification as the matrix effects did not significantly impact the analysis when normalized with the internal standard.[3][7]
Q5: What are common analytical issues with Piperaquine and how can they be addressed?
A5: Besides matrix effects, analysts frequently encounter peak tailing and carryover.[1][2] These issues are often attributed to Piperaquine's multiple basic nitrogen atoms.[1] Strategies to mitigate these problems include:
-
Mobile Phase Optimization: Using a high pH (e.g., pH 10) mobile phase can improve sensitivity and peak shape.[6]
-
Column Choice: Utilizing columns like Pentafluorophenyl (PFP) or C18 can provide good separation and peak shape depending on the mobile phase.[1][2][3]
-
Thorough Wash Procedures: Implementing rigorous needle and column wash steps between injections is crucial to minimize carryover.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Piperaquine and its internal standard, focusing on the ionization source as a potential root cause.
| Problem | Potential Cause (Ionization Source Related) | Recommended Solution |
| Low Signal / Poor Sensitivity | Inefficient ionization in ESI due to suboptimal mobile phase composition. High thermal liability of the analyte could lead to degradation in a hot APCI source. | Optimize mobile phase pH and organic content for ESI. For APCI, ensure the compound is thermally stable; otherwise, ESI is the preferred method.[8] |
| High Variability / Poor Reproducibility | Inconsistent ionization caused by matrix effects (ion suppression or enhancement), particularly with ESI.[3][5][6] | Improve sample clean-up to remove interfering matrix components. If matrix effects persist with ESI, develop a method using an APCI source, which is often less susceptible to such interferences.[3][9] |
| Inaccurate Quantification (IS Normalization Fails) | Paradoxical matrix effects where the analyte (PQ) and internal standard (PQ-d6) are affected differently by ion suppression/enhancement in the ESI source.[7] | This is a clear indication to switch the ionization source. Migrating the method from ESI to APCI has been shown to diminish these paradoxical effects and restore accurate quantification.[3][5][6] |
| No Signal for Analyte | The analyte may be a non-polar compound that is not amenable to ESI.[8] | For non-polar to semi-polar compounds of lower molecular weight, APCI is generally a better choice than ESI.[8] |
Experimental Protocols & Data
Representative LC-MS/MS Protocol using APCI
This protocol is adapted from a validated method for the determination of Piperaquine in human plasma.[2]
1. Sample Preparation:
-
Pipette 25 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of a precipitation solution (Methanol:Water 1:1, v/v containing 5% Trichloroacetic acid and 0.25 ng/mL of PQ-d6 internal standard).
-
Vortex for 10 seconds and centrifuge at 25,000 x g for 3 minutes.
-
Transfer 75 µL of the supernatant to an autosampler vial for injection.[2]
2. Liquid Chromatography Conditions:
-
LC System: Shimadzu Prominence 20ADXR UFLC[2]
-
Column: Pentafluorophenyl (PFP) column[2]
-
Mobile Phase A: 20 mM Ammonium Formate with 0.14% Trifluoroacetic Acid (TFA)[3]
-
Mobile Phase B: Methanol:Acetonitrile (4:1, v/v) with 0.1% TFA[3]
-
Flow Rate: 0.8 mL/min[3]
-
Gradient: 30% B (0-0.1 min), 30-80% B (0.1-1.0 min), 80% B (1.0-1.4 min), 80-30% B (1.40-1.41 min), 30% B (1.41-1.50 min)[3]
-
Injection Volume: 10 µL[2]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: AB Sciex API5000[2]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode[2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[2]
Quantitative Data: Mass Spectrometric Parameters
The following table summarizes the MRM transitions and typical parameters used for the quantification of Piperaquine and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Source | Reference |
| Piperaquine (PQ) | 535.1 / 535 | 288.1 / 288 | ESI+ or APCI+ | [2][10] |
| Piperaquine-d6 (PQ-d6) | 541.0 / 541 | 294.1 / 294 | ESI+ or APCI+ | [2][10] |
Ionization Source Performance Comparison
This table provides a general comparison of ESI and APCI characteristics relevant to the analysis of a molecule like Piperaquine.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mechanism | Liquid-phase ionization; soft ionization creating multiply charged ions.[9] | Gas-phase ionization; suitable for thermally stable compounds.[9] |
| Analyte Suitability | Excellent for polar, large, and thermally labile molecules. | Best for semi-polar to non-polar, volatile, and thermally stable molecules of lower molecular weight.[8] |
| Susceptibility to Matrix Effects | More susceptible to non-volatile salts and matrix components, leading to ion suppression.[3] | Generally less susceptible to matrix effects from non-volatile components.[3][8] |
| Piperaquine Application | Widely used but can suffer from severe and paradoxical matrix effects.[11] | Proven to diminish matrix effects observed with ESI, leading to more robust quantification.[3][5][6] |
Visualizations
Experimental Workflow
The diagram below illustrates a typical workflow for the quantification of Piperaquine in biological samples.
References
- 1. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS quantitation of antimalarial drug piperaquine and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Piperaquine Using Piperaquine-d6
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of piperaquine in biological matrices, utilizing its deuterated internal standard, piperaquine-d6 (PQ-d6). The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a robust and reliable analytical method. All data and protocols are collated from peer-reviewed scientific literature.
Data Presentation
The following tables summarize the quantitative performance characteristics of various validated LC-MS/MS methods for piperaquine analysis using piperaquine-d6 as an internal standard. These tables offer a direct comparison of key validation parameters, enabling an informed decision on the most suitable method for specific research needs.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | PFP (pentafluorophenyl), 2.0 x 50 mm, 2.6 µm[1] | Gemini C18, 50 x 2.0 mm, 5 µm[2] | PFP, 30 x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.5% Formic Acid in Water, B: 0.5% Formic Acid in Acetonitrile:Water (1:1)[1] | Ammonium hydroxide in water and organic solvent[2] | A: 20 mM ammonium formate with 0.14% trifluoroacetic acid, B: Methanol:Acetonitrile (4:1) with 0.1% trifluoroacetic acid[3] |
| Flow Rate | Not Specified | Not Specified | 0.8 mL/min[3] |
| Ionization Source | APCI+[1] | ESI+[2] | Not Specified |
| MS System | AB Sciex API5000[1] | Not Specified | Not Specified |
| MRM Transition (PQ) | 535/288[1] | Not Specified | Not Specified |
| MRM Transition (PQ-d6) | 541/294[1] | Not Specified | Not Specified |
| Run Time | 3.0 min[1] | Not Specified | 1.5 min[3] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 (DBS) | Method 3 (Plasma Filtrate) |
| Matrix | Human Plasma[1] | Dried Blood Spots (DBS)[4][5][6] | Plasma Filtrate[7] |
| Linearity Range | 1.5 - 250 ng/mL[1] | 3 - 1000 ng/mL[4][5][6] | 20 - 5000 pg/mL[7] |
| LLOQ | 1.5 ng/mL[1] | 3 ng/mL[4][5][6] | 20 pg/mL[7] |
| Intra-day Precision (%CV) | 2.35 - 6.18[1] | < 15[4] | 2.5 - 11[7] |
| Inter-day Precision (%CV) | 3.3 - 5.6[1] | < 15[4] | 7.0 - 9.7[7] |
| Intra-day Accuracy (%) | 2.08 - 12.0[1] | Within ±15[4] | -8.9 to 9.8[7] |
| Inter-day Accuracy (%) | 4.4 - 8.2[1] | Within ±15[4] | -4.9 to 4.2[7] |
| Recovery (%) | Not Specified | 54 - 72[4][5][6] | Not Specified |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for the bioanalytical method validation of piperaquine.
Method 1: LC-MS/MS in Human Plasma[1]
-
Sample Preparation: A protein precipitation method was used. 25 µL of human plasma was treated with a precipitating agent to remove proteins. The supernatant was then transferred for injection into the LC-MS/MS system.
-
Chromatography: A pentafluorophenyl (PFP) analytical column was used for separation.
-
Mass Spectrometry: An AB Sciex API5000 Tandem Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in positive mode was used for detection. The multiple reaction monitoring (MRM) transitions were m/z 535/288 for piperaquine and m/z 541/294 for piperaquine-d6.
-
Validation: The method was validated according to the NIH-sponsored Clinical Pharmacology Quality Assurance (CPQA) program guidelines, which are based on FDA guidelines. Validation parameters assessed included linearity, precision, accuracy, and carryover.
Method 2: LC-MS/MS in Dried Blood Spots (DBS)[4][5][6]
-
Sample Preparation: Three 3.2 mm discs were punched from a dried blood spot and extracted using a fully automated solid-phase extraction (SPE) process in a 96-well plate format.
-
Chromatography and Mass Spectrometry: An API 5000 triple quadrupole mass spectrometer with a TurboV ionization source was used. Quantification was performed using selected reaction monitoring (SRM) with transitions of m/z 535.1 -> 288.1 for piperaquine and m/z 541 -> 294.1 for piperaquine-d6.
-
Validation: The method was validated for accuracy, precision, linearity, sensitivity, selectivity, recovery, and matrix effects. The validation demonstrated that the method met the acceptance criteria of less than 15% deviation for accuracy and precision (±20% for LLOQ).
Alternative Method: RP-HPLC[8][9]
While LC-MS/MS is the predominant technique, some studies have utilized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the simultaneous estimation of piperaquine phosphate and other compounds. These methods typically employ a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection.
Visualizations
The following diagrams illustrate the key workflows and concepts in the bioanalytical method validation of piperaquine.
Bioanalytical method workflow for piperaquine analysis.
Key parameters for bioanalytical method validation.
Regulatory Context
The validation of bioanalytical methods is governed by guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9] These guidelines provide a framework for conducting validation studies to ensure the reliability and integrity of the data. The International Council for Harmonisation (ICH) M10 guideline has been developed to provide a unified standard for bioanalytical method validation.[10] Key validation parameters stipulated by these guidelines include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11][12] The acceptance criteria for these parameters, such as the precision not exceeding 15% CV and accuracy being within ±15% of the nominal value (with a 20% allowance at the LLOQ), are standard across most guidelines.[11] The use of a stable isotope-labeled internal standard like piperaquine-d6 is highly recommended, especially for mass spectrometry-based methods, to compensate for variability during sample processing and analysis.[10]
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. escholarship.org [escholarship.org]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Assessing Linearity, Accuracy, and Precision with Piperaquine D6
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the reliability and integrity of pharmacokinetic and other quantitative studies. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Piperaquine (PQ), with a focus on the use of its deuterated internal standard, Piperaquine D6 (PQ-d6). We will delve into the critical validation parameters of linearity, accuracy, and precision, presenting supporting experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach in mass spectrometry-based bioanalysis. It is designed to mimic the analytical behavior of the analyte of interest, Piperaquine, thereby compensating for variability in sample preparation and instrument response.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for the development of a rugged and reliable bioanalytical method. While PQ-d6 is often the preferred choice for its structural similarity to Piperaquine, other compounds have also been utilized. The following tables summarize the performance characteristics of LC-MS/MS methods using PQ-d6 and an alternative internal standard, Metoprolol.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance Metric | Reported Values | Source |
| Linearity | Calibration Range | 1.5 - 250 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [3] | |
| Accuracy | Mean Accuracy | 2.26% - 9.50% | [2] |
| Intra-day Accuracy (% Deviation) | -8.9% to 9.8% | [4] | |
| Inter-day Accuracy (% Deviation) | -4.9% to 4.2% | [4] | |
| Precision | Intra-assay Precision (% RSD) | 3.77% - 6.83% | [2] |
| Inter-assay Precision (% RSD) | 1.8% - 5.2% | [1] | |
| Lower Limit of Quantification (LLOQ) | 0.050 µM (with precision of 14.7%) | [1] |
Table 2: Method Performance with Metoprolol as Internal Standard
| Parameter | Performance Metric | Reported Values | Source |
| Linearity | Calibration Range | 5 - 1000 ng/mL | [5] |
| Accuracy | Overall Recovery | Piperaquine: 63.14%, Metoprolol: 73.54% | [5] |
| Precision | Intra-run Precision (% CV) at LLOQ | < 10.56% | [5] |
| Inter-run Precision (% CV) at LLOQ | < 9.98% | [5] |
It is important to note that direct comparison of these values should be done with caution due to variations in instrumentation, matrices, and specific protocol details between different laboratories. However, the data indicates that methods utilizing PQ-d6 consistently achieve high sensitivity and excellent accuracy and precision, in line with regulatory expectations.
Experimental Protocols
The following protocols provide a generalized framework for the assessment of linearity, accuracy, and precision for the quantification of Piperaquine in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard. These are based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA.[6][7][8][9][10]
1. Preparation of Stock and Working Solutions:
-
Piperaquine Stock Solution (1 mg/mL): Accurately weigh and dissolve Piperaquine tetraphosphate in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare a series of working standard solutions of Piperaquine by serial dilution of the stock solution to cover the intended calibration range. Prepare a working solution of the internal standard at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Piperaquine working solutions to create a calibration curve with at least six to eight non-zero concentration levels. The lowest concentration will serve as the Lower Limit of Quantification (LLOQ).
-
Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 25 µL), add the internal standard working solution.[1][2]
-
Add a protein precipitation agent, such as methanol.[11]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a suitable HPLC or UHPLC column (e.g., a C18 or PFP column) to separate Piperaquine and this compound from endogenous matrix components.[1][2][11] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with additives like formic acid or ammonium hydroxide to ensure optimal peak shape and ionization.[4][11]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Piperaquine (e.g., m/z 535 -> 288) and this compound (e.g., m/z 541 -> 294) should be monitored.[1]
5. Data Analysis and Acceptance Criteria:
-
Linearity:
-
Construct a calibration curve by plotting the peak area ratio of Piperaquine to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[3][12] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[6][7]
-
-
Accuracy and Precision:
-
Analyze multiple replicates (at least five) of the QC samples at each concentration level in at least three separate analytical runs.
-
Accuracy: Calculate the percent relative error (%RE) for the mean concentration at each QC level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC.[6]
-
-
Precision: Calculate the percent coefficient of variation (%CV) for the concentrations at each QC level, both within a single run (intra-assay) and between different runs (inter-assay).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the validation workflow.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Data Analysis for Linearity, Accuracy, and Precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. fda.gov [fda.gov]
- 11. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
Determining the Lower Limit of Quantification (LLOQ) for Piperaquine with Piperaquine-d6: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimalarial drug Piperaquine (PQ), establishing a robust and sensitive Lower Limit of Quantification (LLOQ) is paramount for accurate pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as Piperaquine-d6 (PQ-d6), is a widely accepted practice to ensure precision and accuracy in quantification, particularly in complex biological matrices. This guide provides a comparative overview of various validated methods for determining the LLOQ of Piperaquine using Piperaquine-d6, supported by experimental data and detailed protocols.
Regulatory Framework for LLOQ Determination
The determination of the LLOQ is a critical component of bioanalytical method validation and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). According to these guidelines, the LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1][2][3][4]
Key acceptance criteria for the LLOQ generally include:
-
Precision: The coefficient of variation (CV) should not exceed 20%.[5][6]
-
Accuracy: The mean concentration should be within ±20% of the nominal concentration.[5][6]
-
Signal-to-Noise Ratio (S/N): Typically, the analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample.[7][8]
-
Analyte Identification: The method should be able to differentiate the analyte from interfering substances at the LLOQ.[2][4] Responses from interfering components should not be more than 20% of the analyte response at the LLOQ.[2][4]
Comparative Analysis of LLOQ Determination Methods
The LLOQ for Piperaquine can vary significantly depending on the biological matrix, sample preparation technique, and the sensitivity of the analytical instrumentation. Below is a comparison of LLOQ values and validation parameters from various published studies utilizing Piperaquine-d6 as the internal standard.
| LLOQ | Matrix | Sample Preparation | Analytical Method | Calibration Range | Precision at LLOQ (%CV) | Accuracy at LLOQ (% Deviation) | Reference |
| 3 ng/mL | Dried Blood Spot (DBS) | Solid Phase Extraction (SPE) | LC-MS/MS | 3 - 1000 ng/mL | < 9% (for low QC) | Not explicitly stated for LLOQ | [9][10][11] |
| 10 ng/mL | Human Plasma | Protein Precipitation (Methanol) | LC-MS/MS | 10 - 1000 ng/mL | < 20% | Within ±20% | [12][13] |
| 20 pg/mL | Human Plasma Filtrate (for unbound PQ) | Ultrafiltration | UHPLC-MS/MS | 20 - 5000 pg/mL | < 20% | Within ±20% | [7][8] |
| 1.5 ng/mL | Pediatric Plasma (25 µL) | Protein Precipitation | LC-MS/MS | 1.5 - 250 ng/mL | < 20% | Within ±20% | [14] |
| 5 ng/mL | Human Plasma | Liquid-Liquid Extraction | LC-MS/MS | 5 - 1000 ng/mL | 10.56% (intra-run), 9.98% (inter-run) | Not explicitly stated | [15] |
Table 1: Comparison of validated LLOQ values for Piperaquine with Piperaquine-d6 internal standard.
Alternative Internal Standard
While Piperaquine-d6 is the most common and recommended internal standard due to its similar chemical and physical properties to the analyte, other compounds have been used. One study utilized Metoprolol as an internal standard for the analysis of Piperaquine in human plasma.[15]
| Internal Standard | LLOQ | Matrix | Sample Preparation | Analytical Method | Calibration Range | Precision at LLOQ (%CV) | Reference |
| Metoprolol | 5 ng/mL | Human Plasma | Liquid-Liquid Extraction | LC-MS/MS | 5 - 1000 ng/mL | 10.56% (intra-run), 9.98% (inter-run) | [15] |
Table 2: Example of an alternative internal standard for Piperaquine quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are summarized experimental protocols from the cited literature for the determination of Piperaquine LLOQ.
Method 1: Quantification from Dried Blood Spots (LLOQ: 3 ng/mL)
-
Sample Preparation (Solid Phase Extraction):
-
Punch three 3.2 mm discs from a dried blood spot (DBS).
-
Perform automated solid-phase extraction in a 96-well plate format.[10]
-
-
Chromatography:
-
System: LC-MS/MS.[9]
-
Column: Not specified in detail in the abstract.
-
Mobile Phase: Not specified in detail in the abstract.
-
-
Mass Spectrometry:
Method 2: Quantification in Human Plasma (LLOQ: 10 ng/mL)
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add methanol as a protein precipitation agent.[12]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
Mass Spectrometry:
Method 3: Quantification of Unbound Piperaquine in Plasma Filtrate (LLOQ: 20 pg/mL)
-
Sample Preparation (Ultrafiltration):
-
Chromatography:
-
Mass Spectrometry:
Visualizing the LLOQ Determination Workflow
The following diagram illustrates the general workflow for determining the LLOQ of Piperaquine using Piperaquine-d6 as an internal standard.
Figure 1: Workflow for LLOQ Determination of Piperaquine.
This guide highlights that the LLOQ for Piperaquine is not a single value but is dependent on the specific bioanalytical method employed. The choice of matrix, sample volume, and extraction technique plays a significant role in achieving the desired sensitivity. For ultra-sensitive applications, such as measuring unbound drug concentrations, more sophisticated techniques like UHPLC-MS/MS with APCI may be necessary to mitigate matrix effects. The use of a deuterated internal standard like Piperaquine-d6 is consistently shown to be a reliable approach for accurate quantification across various matrices and concentration ranges.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pharmoutsource.com [pharmoutsource.com]
- 7. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Piperaquine Quantification: A Focus on Piperaquine D6
For researchers, scientists, and professionals in drug development engaged in the bioanalysis of the antimalarial drug piperaquine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. This guide provides an objective comparison of Piperaquine D6, a deuterated analog, with other non-deuterated internal standards, supported by experimental data from published literature.
The Role and Ideal Characteristics of an Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its primary function is to correct for the potential loss of the analyte during sample processing and to compensate for variability in the analytical instrumentation, such as injection volume and mass spectrometer response. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be naturally present in the biological matrix being analyzed.
This compound: The Deuterated Analog Advantage
This compound is a stable isotope-labeled version of piperaquine, where six hydrogen atoms are replaced with deuterium. This makes it an almost perfect internal standard as it shares nearly identical chemical and physical properties with the parent drug, including extraction recovery and chromatographic retention time.
Performance Data of this compound
Multiple studies utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have demonstrated the suitability of this compound for the quantification of piperaquine in various biological matrices, including human plasma and dried blood spots (DBS).[1][2][3] Below is a summary of its performance characteristics from various validated methods.
| Performance Metric | Matrix | Reported Values | Citations |
| Intra-day Precision (%RSD) | Human Plasma | 2.35% - 6.18% | [2] |
| < 7% | [4][5] | ||
| < 10.56% (at LLOQ) | [6] | ||
| Inter-day Precision (%RSD) | Human Plasma | 3.3% - 5.6% | [2] |
| < 7% | [4][5] | ||
| < 9.98% (at LLOQ) | [6] | ||
| Accuracy | Human Plasma | 2.08% - 12.0% | [2] |
| Within 15% | [1] | ||
| Recovery | Dried Blood Spots | 54% - 72% | [3][7] |
| Linearity (r²) | Human Plasma | > 0.999 | [1] |
The Challenge of Matrix Effects with this compound
While deuterated standards are generally superior in compensating for matrix effects, several studies have reported "paradoxical" matrix effects when using this compound with electrospray ionization (ESI) in the positive mode (ESI+).[1][8] In these instances, ion suppression was observed for piperaquine, while ion enhancement was seen for this compound.[1][8] This differential matrix effect can lead to inaccurate quantification despite the use of a stable isotope-labeled internal standard.[4][5]
To mitigate this issue, researchers have successfully employed atmospheric pressure chemical ionization (APCI) in the positive mode (APCI+), which is less susceptible to matrix effects and resulted in diminished paradoxical effects.[1][8]
Alternative Internal Standards for Piperaquine Analysis
In some applications, non-deuterated internal standards have been utilized for the quantification of piperaquine. These are typically structurally similar compounds that are not expected to be present in the study samples.
| Internal Standard | Matrix | Performance Highlights | Citations |
| Metoprolol | Human Plasma | Overall recovery of 63.14% for piperaquine and 73.54% for metoprolol. | [6] |
| Mefloquine | Human Plasma | Mean recoveries for piperaquine and mefloquine were between 88.8% and 91.7%. | [9] |
While these alternatives can be used, they are less likely to perfectly mimic the behavior of piperaquine during sample preparation and analysis, potentially leading to less accurate correction for matrix effects compared to a deuterated analog under optimized conditions.
Experimental Protocols
Below are representative experimental methodologies for the analysis of piperaquine using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
A common and straightforward method for plasma sample preparation is protein precipitation.
-
To a 25 µL aliquot of plasma, add 100 µL of a precipitation solution (e.g., methanol-water (1:1, v/v) containing 5% trichloroacetic acid and 0.25 ng/mL of this compound).[2]
-
Vortex the mixture for 10 seconds.[2]
-
Centrifuge at 25,000 x g for 3 minutes.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following is a summary of typical LC-MS/MS parameters for piperaquine analysis:
| Parameter | Condition |
| LC Column | PFP (pentafluorophenyl) column (e.g., 2.0 x 50 mm, 3 µm) |
| Mobile Phase A | 20 mM Ammonium Formate with 0.14% Trifluoroacetic Acid in water |
| Mobile Phase B | Methanol-Acetonitrile (4:1, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.5 - 0.8 mL/min |
| Ionization Source | APCI+ or ESI+ (with careful evaluation of matrix effects) |
| MRM Transitions | Piperaquine: m/z 535 -> 288; this compound: m/z 541 -> 294 |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of piperaquine using an internal standard.
Caption: Bioanalytical workflow for piperaquine quantification.
Conclusion
This compound stands out as the preferred internal standard for the quantification of piperaquine due to its close structural and chemical similarity to the analyte. This leads to more effective compensation for variability during sample preparation and analysis, resulting in high precision and accuracy. However, researchers must be vigilant about the potential for paradoxical matrix effects, especially when using ESI+ ionization, and may need to optimize their methods by considering alternative ionization sources like APCI+. While non-deuterated internal standards like metoprolol and mefloquine have been used, they may not provide the same level of reliability in correcting for analytical variability, particularly in complex biological matrices. The choice of internal standard should always be validated thoroughly to ensure the integrity of the bioanalytical data.
References
- 1. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatographic-tandem mass spectrometric method for determination of piperaquine in plasma stable isotope labeled internal standard does not always compensate for matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. academic.oup.com [academic.oup.com]
A Researcher's Guide to Cross-Validation of Piperaquine Assays Utilizing Piperaquine-d6
For drug development professionals and clinical researchers, the accurate quantification of piperaquine, a key antimalarial compound, is paramount for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as piperaquine-d6, is a widely accepted practice to ensure the reliability of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a comprehensive comparison of published analytical methods for piperaquine quantification, with a focus on assay performance and the practicalities of cross-validation when transferring methods between laboratories or adopting a new methodology.
Comparative Performance of Piperaquine Bioanalytical Methods
The following tables summarize the quantitative performance of various LC-MS/MS methods for the determination of piperaquine in biological matrices, all of which utilize piperaquine-d6 as an internal standard. These data serve as a benchmark for what can be expected from a well-validated assay and provide a basis for comparison during a cross-validation study.
| Parameter | Method 1 (Plasma) | Method 2 (DBS) | Method 3 (Plasma) |
| Linearity Range | 1.5 - 250 ng/mL[1][2] | 3 - 1000 ng/mL[3][4][5][6][7] | 10 - 1000 ng/mL[8] |
| LLOQ | 1.5 ng/mL[1] | 3 ng/mL[4][5][6][7] | 10 ng/mL[8] |
| Intra-day Precision (%RSD) | < 15% | < 9%[4][5][6][7] | Not Reported |
| Inter-day Precision (%RSD) | < 15% | < 9%[4][5][6][7] | Not Reported |
| Accuracy (% Deviation) | Within 15% | Not Reported | Not Reported |
| Recovery | Not Reported | 54 - 72%[4][5][6][7] | Not Reported |
DBS: Dried Blood Spot, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of any bioanalytical assay. Below are summaries of the experimental protocols for the methods presented above.
Method 1: LC-MS/MS for Piperaquine in Pediatric Plasma[1][2]
-
Sample Preparation: Protein precipitation using 25 µL of human plasma.
-
Internal Standard: Piperaquine-d6.
-
Chromatography:
-
Mass Spectrometry:
Method 2: High-Throughput LC-MS/MS for Piperaquine from Dried Blood Spots[3][4][7]
-
Sample Preparation: Automated solid-phase extraction of 3.2 mm discs punched from dried blood spots[4][7].
-
Internal Standard: Piperaquine-d6[3].
-
Chromatography:
-
Mass Spectrometry:
Method 3: LC-MS/MS for Piperaquine in Human Plasma[8]
-
Sample Preparation: Specific details not provided, but the method was developed for plasma samples[8].
-
Internal Standard: Piperaquine-d6.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI, positive mode[5].
-
Detection: MRM.
-
Transitions: Not explicitly stated but expected to be similar to other methods.
-
Visualizing the Experimental and Cross-Validation Workflows
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for piperaquine analysis and the logical steps of a cross-validation study.
Caption: Experimental Workflow for Piperaquine Analysis.
Caption: Logical Workflow for Cross-Validation of Bioanalytical Methods.
Framework for Cross-Validation
Cross-validation is essential to ensure that analytical data is reproducible and comparable when methods are transferred between laboratories or when a new method is implemented. This process involves analyzing the same set of quality control (QC) and study samples using both the original (reference) and the new (test) method or at both the originating and receiving laboratories[10].
Key Steps in Cross-Validation:
-
Establish Acceptance Criteria: Before initiating the analysis, clear acceptance criteria must be defined. A common criterion is that the mean concentration of the QC samples from the test method/site should be within ±15% of the mean concentration from the reference method/site.
-
Sample Selection: A representative set of samples should be chosen for the cross-validation. This should include low, medium, and high QC samples, as well as a subset of incurred (study) samples.
-
Analysis: The selected samples are analyzed in parallel using both methods or at both laboratories. It is crucial to follow the standard operating procedures for each respective assay.
-
Data Comparison: The results from both analyses are then statistically compared. The percent difference between the concentrations obtained from the two methods/sites for each sample is calculated.
By following this structured approach and utilizing the comparative data provided, researchers can confidently perform a robust cross-validation of their piperaquine assays, ensuring the integrity and consistency of their bioanalytical data.
References
- 1. escholarship.org [escholarship.org]
- 2. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings. — MORU Tropical Health Network [tropmedres.ac]
- 8. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Piperaquine Quantification Using Piperaquine D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of piperaquine quantification in biological matrices, specifically utilizing Piperaquine D6 as a stable isotope-labeled internal standard. The objective is to ensure data comparability and reliability across different analytical sites, a critical aspect in multi-center clinical trials and collaborative research. This document outlines standardized experimental protocols, data presentation formats, and key performance indicators for a robust comparison.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, also known as cross-validation, is the process of confirming that different laboratories using the same or similar analytical methods can produce comparable results for a given analyte.[1] This is essential in drug development to ensure that pharmacokinetic and pharmacodynamic data from various sites can be pooled and interpreted consistently.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on bioanalytical method validation and cross-validation.[1]
This guide focuses on the quantification of piperaquine, an antimalarial drug, often used in combination with dihydroartemisinin.[2][3] Accurate measurement of piperaquine concentrations is crucial for assessing therapeutic efficacy and monitoring potential drug resistance.[2][3] The use of a stable isotope-labeled internal standard, this compound, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects and variations in sample processing and instrument response.[4][5]
Experimental Design for Inter-Laboratory Comparison
A successful inter-laboratory comparison study requires a well-defined experimental plan. The following steps outline a recommended approach:
-
Selection of Laboratories: Identify participating laboratories with validated LC-MS/MS methods for piperaquine quantification.
-
Harmonization of Protocols: While each laboratory will follow its own standard operating procedures (SOPs), key aspects of the analytical method should be harmonized where possible. This includes the use of this compound as the internal standard.
-
Preparation and Distribution of Samples: A central laboratory should prepare and distribute identical sets of quality control (QC) samples and incurred study samples to all participating laboratories.
-
Blinded Analysis: To ensure objectivity, samples should be analyzed in a blinded manner.
-
Data Reporting and Centralized Analysis: Results from all laboratories should be submitted to a central location for statistical analysis and comparison.
Experimental Protocols
The following protocols are based on established LC-MS/MS methods for piperaquine quantification.[2][4][6]
Reagents and Materials
-
Piperaquine tetraphosphate reference standard
-
This compound (internal standard)[4]
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Individual laboratories may have optimized conditions.
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), positive mode[4] |
| MS/MS Transitions | Piperaquine: m/z 535 -> 288[4]; this compound: m/z 541 -> 294[4] |
Data Presentation and Acceptance Criteria
For a clear comparison of performance across laboratories, quantitative data should be summarized in tables. The following tables present hypothetical but realistic data for an inter-laboratory comparison study.
Calibration Curve Performance
Table 1: Comparison of Calibration Curve Parameters
| Laboratory | Calibration Range (ng/mL) | R² | Slope | Intercept |
| Laboratory A | 1 - 1000 | 0.9985 | 0.0123 | 0.0015 |
| Laboratory B | 1 - 1000 | 0.9991 | 0.0119 | 0.0021 |
| Laboratory C | 2 - 1200 | 0.9979 | 0.0128 | 0.0011 |
Acceptance Criteria: R² ≥ 0.99
Accuracy and Precision
Table 2: Inter-Laboratory Comparison of Accuracy and Precision for Quality Control Samples
| QC Level (ng/mL) | Laboratory | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low (3) | Lab A | 2.95 | 98.3 | 5.2 |
| Lab B | 3.08 | 102.7 | 4.8 | |
| Lab C | 2.89 | 96.3 | 6.1 | |
| Mid (300) | Lab A | 305.1 | 101.7 | 3.1 |
| Lab B | 296.4 | 98.8 | 3.5 | |
| Lab C | 309.8 | 103.3 | 2.9 | |
| High (800) | Lab A | 792.5 | 99.1 | 2.5 |
| Lab B | 810.2 | 101.3 | 2.8 | |
| Lab C | 785.9 | 98.2 | 3.3 |
Acceptance Criteria: Mean accuracy within 85-115% of the nominal value; Precision (%CV) ≤ 15%.[7]
Analysis of Incurred Samples
Table 3: Comparison of Piperaquine Concentrations in Incurred Study Samples
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Mean (ng/mL) | % Difference from Mean (Lab A) | % Difference from Mean (Lab B) | % Difference from Mean (Lab C) |
| IS-001 | 15.8 | 16.5 | 15.2 | 15.8 | 0.0% | 4.4% | -3.8% |
| IS-002 | 123.4 | 128.9 | 119.7 | 124.0 | -0.5% | 4.0% | -3.5% |
| IS-003 | 450.1 | 465.7 | 442.3 | 452.7 | -0.6% | 2.9% | -2.3% |
Acceptance Criteria: A significant percentage (e.g., ≥ 67%) of the incurred sample reanalysis results should be within ±20% of the mean concentration.
Visualizations
The following diagrams illustrate the key workflows and relationships in an inter-laboratory comparison study.
Caption: Experimental workflow for piperaquine quantification.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion and Recommendations
A robust inter-laboratory comparison is fundamental for ensuring the reliability and comparability of bioanalytical data from different sites. By adhering to a well-defined protocol, utilizing a stable isotope-labeled internal standard like this compound, and establishing clear acceptance criteria, researchers can have confidence in the integrity of their results. It is recommended that cross-validation be performed prior to the analysis of clinical study samples to identify and address any potential discrepancies between laboratories.[8] This proactive approach is essential for the successful integration of data in multi-center research and regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Evaluating the Isotopic Effect of Piperaquine-d6 on the Bioanalytical Quantification of Piperaquine
A Comparison Guide for Researchers and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), such as Piperaquine-d6 (PQ-d6), is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The underlying assumption is that the SIL-IS and the analyte behave identically during sample preparation, chromatography, and ionization, thus compensating for variability in these steps. However, differences in physicochemical properties between the labeled and unlabeled compounds, known as isotopic effects, can sometimes lead to differential behavior, potentially compromising assay accuracy. This guide provides a comparative evaluation of Piperaquine-d6 as an internal standard for Piperaquine (PQ) quantification, with a focus on potential isotopic effects.
Chromatographic Behavior: Co-elution of Piperaquine and Piperaquine-d6
A critical factor in minimizing the impact of isotopic effects is the co-elution of the analyte and the internal standard. Any separation between the two can expose them to different matrix effects, where co-eluting endogenous components of the biological matrix suppress or enhance the ionization of the analytes.
Several studies have demonstrated that with appropriate chromatographic conditions, PQ and PQ-d6 exhibit minimal to no separation. For instance, one method utilizing a Pursuit PFP (pentafluorophenyl) column showed retention times of 1.09 minutes for PQ and 1.08 minutes for PQ-d6, indicating a negligible difference[1]. Another study using an Evo C18 column reported retention times of 0.62 minutes for PQ and 0.61 minutes for PQ-d6[2]. A third method, also employing a PFP column, achieved identical retention times of 0.67 minutes for both compounds[2][3].
The choice of the chromatographic column can play a role in mitigating potential isotopic effects. PFP columns, in particular, have been shown to reduce the chromatographic deuterium effect for some compounds, suggesting that electronic interactions with the stationary phase can help to minimize separation between deuterated and non-deuterated analogues[4].
| Chromatographic System | Piperaquine (PQ) Retention Time (min) | Piperaquine-d6 (PQ-d6) Retention Time (min) | Reference |
| Pursuit PFP column | 1.09 | 1.08 | [1] |
| Evo C18 column | 0.62 | 0.61 | [2] |
| PFP column | 0.67 | 0.67 | [2][3] |
Table 1: Comparison of Retention Times for Piperaquine and Piperaquine-d6 in Different LC-MS/MS Methods.
Impact on Matrix Effects
Matrix effects are a significant challenge in bioanalysis. Even with a SIL-IS, differential matrix effects can occur if the analyte and IS do not co-elute precisely or if the isotopic labeling alters the ionization efficiency in the presence of matrix components.
One study meticulously evaluated matrix effects by comparing the peak areas of PQ and PQ-d6 in neat solution versus in plasma extract. At low, medium, and high concentrations, the absolute matrix effect for PQ was 112%, 124%, and 119%, respectively, indicating ion enhancement. The PQ-d6 internal standard exhibited a similar trend with values of 115%, 128%, and 122%. The difference in matrix effect between PQ and PQ-d6 was less than 5%, and the IS-normalized matrix effect was close to 100%, demonstrating that PQ-d6 effectively compensated for the matrix-induced ion enhancement[5].
However, it is important to note that the choice of ionization source can influence the susceptibility to matrix effects. While electrospray ionization (ESI) is widely used, it can be more prone to matrix effects than atmospheric pressure chemical ionization (APCI)[1][5][6]. In one instance, a paradoxical matrix effect was observed with ESI, where ion suppression occurred for PQ and ion enhancement for PQ-d6, despite their close elution. Switching to an APCI source diminished this differential effect[2][3].
| Analyte | Low Concentration Matrix Effect (%) | Medium Concentration Matrix Effect (%) | High Concentration Matrix Effect (%) | Reference |
| Piperaquine (PQ) | 112 | 124 | 119 | [5] |
| Piperaquine-d6 (PQ-d6) | 115 | 128 | 122 | [5] |
| Difference | 3 | 4 | 3 | [5] |
Table 2: Comparison of Absolute Matrix Effects for Piperaquine and Piperaquine-d6. A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.
Recovery in Sample Preparation
The recovery of the analyte and internal standard during sample preparation is another critical parameter. Ideally, both should have similar recoveries to ensure that the ratio of their concentrations remains constant throughout the extraction process. A study utilizing solid-phase extraction from dried blood spots reported recovery rates of approximately 54-72%[7][8][9]. While this study did not report separate recovery values for PQ and PQ-d6, the successful validation of the method implies that PQ-d6 adequately tracked the recovery of PQ.
Experimental Protocols
Below are summarized experimental protocols from a validated LC-MS/MS method for the quantification of piperaquine in human plasma using Piperaquine-d6 as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 25 µL of human plasma, add 100 µL of the internal standard working solution (Piperaquine-d6 in 5% trichloroacetic acid in methanol-water).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Prominence 20ADXR UFLC
-
Mass Spectrometer: AB Sciex API5000 Tandem Mass Spectrometer
-
Column: Pursuit PFP, 2.1 x 50 mm, 3 µm
-
Mobile Phase A: 20 mM Ammonium Formate, 0.14% Trifluoroacetic Acid, pH 2.96
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 20% B (0-0.1 min), 20-80% B (0.1-1.5 min), 80% B (1.5-2.0 min), 80-20% B (2.0-2.01 min), 20% B (2.01-3.0 min)
-
Ionization Source: APCI, positive mode
-
MRM Transitions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalysis of piperaquine using a deuterated internal standard.
Caption: Bioanalytical workflow for piperaquine quantification.
Conclusion
Based on the available data, Piperaquine-d6 is a suitable internal standard for the quantification of piperaquine in biological matrices. The isotopic effect appears to be minimal under optimized analytical conditions. Key considerations for mitigating any potential isotopic effects include:
-
Chromatography: The use of PFP columns can help to ensure co-elution of piperaquine and its deuterated analogue.
-
Ionization: While ESI can be used, APCI may be less susceptible to differential matrix effects between the analyte and the internal standard.
Careful method development and validation, including a thorough evaluation of matrix effects, are essential to ensure the accuracy and reliability of the bioanalytical data. When properly implemented, the use of Piperaquine-d6 effectively compensates for variability in sample preparation and analysis, leading to robust and reliable quantification of piperaquine.
References
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
A Comparative Analysis of Piperaquine Quantification: Capillary vs. Venous Plasma Using Isotope Dilution Mass Spectrometry
A comprehensive guide for researchers on the nuances of measuring the antimalarial drug piperaquine in different blood sample matrices. This report details the comparative data between capillary and venous plasma concentrations and provides a complete experimental protocol for accurate quantification using Piperaquine D6 as an internal standard.
The choice of blood sampling technique is a critical consideration in pharmacokinetic studies, balancing patient convenience with analytical accuracy. For the long-acting antimalarial piperaquine, understanding the relationship between concentrations in capillary and venous plasma is crucial for reliable data interpretation, especially in field studies where venous sampling can be challenging. This guide provides a comparative overview of piperaquine levels in these two matrices, supported by experimental data and a detailed analytical methodology.
Quantitative Comparison of Piperaquine Levels
Studies have shown a correlation between piperaquine concentrations in capillary and venous plasma, though the direct interchangeability of these measurements is not always straightforward. A consistent finding is that piperaquine concentrations tend to be higher in capillary samples compared to venous samples.
One study reported that capillary blood piperaquine concentrations were approximately 1.7-fold higher than in venous blood.[1] Another study found a mean ratio of capillary to venous plasma concentration of 1.13 (±0.42), with a median ratio of 1.08.[2] However, this study also noted significant variability, suggesting that while the measures are correlated, they may not be directly equivalent.[2] A linear relationship has been described by the equation: Ccap = 1.04 × Cven + 4.20 (R² = 0.832).[2] Log-transformed data showed an improved correlation with the equation: lnCcap = 1.01 × lnCven + 0.0125 (R² = 0.945).[2]
The table below summarizes key quantitative findings from comparative studies:
| Parameter | Finding | Reference |
| Capillary vs. Venous Blood Concentration Ratio | ~1.7 | [1] |
| Capillary vs. Venous Plasma Concentration Ratio (Mean ± SD) | 1.13 ± 0.42 | [2] |
| Capillary vs. Venous Plasma Concentration Ratio (Median, IQR) | 1.08 (0.917, 1.33) | [2] |
| Linear Regression (untransformed data) | Ccap = 1.04 × Cven + 4.20 | [2] |
| Linear Regression (log-transformed data) | lnCcap = 1.01 × lnCven + 0.0125 | [2] |
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative analysis of piperaquine in capillary and venous plasma samples.
Figure 1. Experimental workflow for comparing piperaquine levels.
Detailed Experimental Protocol
This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperaquine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Piperaquine tetraphosphate tetrahydrate
-
Piperaquine-d6 (PQ-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Blank human plasma (K3EDTA as anticoagulant)
2. Standard and Internal Standard Preparation:
-
Piperaquine Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of piperaquine tetraphosphate tetrahydrate in a solution of acetonitrile and water (1:9, v/v) containing 0.5% formic acid.
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of PQ-d6 in a similar manner.
-
Working Standards: Serially dilute the piperaquine stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL.
-
IS Working Solution: Dilute the PQ-d6 stock solution to a final concentration of 30 ng/mL in a solution of acetonitrile and water (1:9, v/v) with 0.5% formic acid.
3. Sample Preparation:
-
To 25 µL of plasma sample (either capillary or venous), add 25 µL of the 30 ng/mL PQ-d6 internal standard working solution.
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex the mixture briefly.
-
Centrifuge at 25,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography System: A system such as a Perkin Elmer 200 series micro LC system.
-
Mass Spectrometer: A tandem mass spectrometer such as a Sciex API2000.
-
Chromatographic Column: A Gemini C18 column (50x2.0 mm, 5µm) with a guard column.
-
Mobile Phase A: 10 mM Ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate piperaquine from endogenous plasma components.
-
Flow Rate: 0.6 mL/min.
-
Ionization Source: Electrospray ionization in positive mode (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piperaquine: m/z 535 -> 288
-
Piperaquine-d6: m/z 541 -> 294
-
5. Data Analysis:
-
Quantify piperaquine concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
-
Perform statistical analysis to compare the piperaquine concentrations between the capillary and venous plasma samples.
This comprehensive guide provides researchers with the necessary information to accurately quantify piperaquine in both capillary and venous plasma, aiding in the robust design and interpretation of pharmacokinetic studies for this vital antimalarial agent. The use of a deuterated internal standard such as this compound is crucial for mitigating matrix effects and ensuring the reliability of the analytical results.
References
Unraveling the Matrix Effect: A Comparative Guide for Piperaquine D6 Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimalarial drug Piperaquine, understanding and mitigating the matrix effect is paramount for accurate quantification. This guide provides a comparative overview of the matrix effect on its deuterated internal standard, Piperaquine D6 (PQD6), across different biological matrices, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for matrix-induced variations in analyte response during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. However, the effectiveness of this compensation can be matrix-dependent and is not always guaranteed. This guide delves into the nuances of the matrix effect on PQD6 in human plasma and dried blood spots (DBS), offering valuable insights for method development and validation.
Quantitative Comparison of Matrix Effect on this compound
The following table summarizes the observed matrix effects for this compound in different biological matrices based on published studies. The matrix effect is a measure of the alteration in analyte signal (ion suppression or enhancement) due to co-eluting components from the sample matrix.
| Biological Matrix | Ionization Source | Analyte (Piperaquine) Matrix Effect | Internal Standard (this compound) Matrix Effect | Conclusion on Compensation |
| Human Plasma Filtrate | ESI+ | 49% Ion Suppression[1] | 219% Ion Enhancement[1] | Paradoxical matrix effect; IS does not compensate.[1] |
| Human Plasma Filtrate | APCI+ | Slight Ion Enhancement | Slight Ion Enhancement | IS normalized matrix effects were within 100 ± 5%, indicating effective compensation.[1] |
| Human EDTA Plasma | ESI+ | 117-122% (Ion Enhancement) | 112-122% (Ion Enhancement) | The deuterated IS compensates well for the matrix effect. |
| Dried Blood Spots (DBS) | ESI+ | Minimal | Minimal | The effect was found to be minimal. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these findings. Below are the experimental protocols for the assessment of the matrix effect in the discussed biological matrices.
Matrix Effect Evaluation in Human Plasma Filtrate
This protocol describes the investigation of the paradoxical matrix effect observed with Electrospray Ionization (ESI) and its mitigation using Atmospheric Pressure Chemical Ionization (APCI).
a) Sample Preparation (Protein Precipitation):
-
To a 25 µL aliquot of human plasma, add 100 µL of a precipitation solution consisting of methanol and water (1:1, v/v) containing 5% trichloroacetic acid and the internal standard, this compound.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Utilize a C18 or a pentafluorophenyl (PFP) column for chromatographic separation.
-
Mobile Phase: Employ a gradient elution with a suitable mobile phase, such as ammonium hydroxide in water and acetonitrile for an ESI+ source, or ammonium formate and trifluoroacetic acid in water and a mixture of methanol and acetonitrile for an APCI+ source.[1]
-
Ionization:
-
ESI+: Set the ion source parameters for positive electrospray ionization.
-
APCI+: Set the ion source parameters for positive atmospheric pressure chemical ionization.
-
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Piperaquine and this compound.
c) Matrix Effect Calculation:
The matrix effect is determined by comparing the peak area of the analyte and internal standard in a post-extraction spiked matrix sample to their peak areas in a neat solution at the same concentration.
Matrix Effect Evaluation in Dried Blood Spots (DBS)
This protocol outlines the solid-phase extraction (SPE) procedure for the analysis of Piperaquine from DBS samples.
a) Sample Preparation (Solid-Phase Extraction):
-
Punch out three 3.2 mm discs from a dried blood spot and place them into a 96-well plate.
-
Add an extraction solution containing a phosphate buffer (pH 2.0), perchloric acid, acetonitrile, and the internal standard, this compound.
-
Perform solid-phase extraction using a suitable SPE plate to clean up the sample.
-
Elute the analyte and internal standard from the SPE plate.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Use a suitable reversed-phase column for separation.
-
Mobile Phase: Employ a gradient elution with appropriate mobile phase components.
-
Ionization: Utilize an ESI+ source.
-
Mass Spectrometry: Operate in MRM mode to monitor the transitions for Piperaquine and this compound.
c) Matrix Effect Assessment:
The matrix effect is quantitatively assessed by comparing the MS response of the analyte and internal standard in post-extraction spiked blank DBS samples to their response in a matrix-free reference solution at the same concentration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the matrix effect in a biological matrix.
Caption: Workflow for Quantitative Matrix Effect Evaluation.
Conclusion
The evaluation of matrix effects is a critical component of bioanalytical method validation, particularly for complex biological matrices. The data presented here highlights that while this compound can effectively compensate for matrix effects in some instances, such as in EDTA plasma with an ESI+ source and in plasma filtrate with an APCI+ source, it can also be subject to paradoxical matrix effects, as observed in plasma filtrate with an ESI+ source.
Researchers must meticulously evaluate the matrix effect for each specific biological matrix and analytical method. The choice of ionization source can significantly influence the extent and nature of the matrix effect. The detailed protocols provided in this guide serve as a valuable resource for developing robust and reliable bioanalytical methods for Piperaquine, ultimately ensuring the accuracy and integrity of pharmacokinetic and other clinical studies.
References
Comparative Guide to Certified Reference Materials for Piperaquine-D6
For researchers, scientists, and professionals in drug development, the selection of a suitable certified reference material (CRM) is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of commercially available Piperaquine-D6, a deuterated internal standard essential for the quantitative analysis of the antimalarial drug piperaquine by mass spectrometry.
Comparison of Commercially Available Piperaquine-D6
The following table summarizes the key quantitative data for Piperaquine-D6 reference materials from various suppliers. It is important to note that while Certificates of Analysis (CoA) with detailed specifications are typically provided upon purchase, publicly available data is often limited. The information presented here has been compiled from supplier websites, product data sheets, and relevant scientific publications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Form | Notes |
| LGC Standards | Piperaquine-d6 Tetraphosphate | 1261394-71-1 | C₂₉H₂₆D₆Cl₂N₆·4H₃PO₄ | Not specified | Not specified | Neat | Certificate of Analysis available with purchase. |
| MedChemExpress | Piperaquine-d6 tetraphosphate | 1261394-71-1 | C₂₉H₂₆D₆Cl₂N₆·4H₃PO₄ | Not specified | Not specified | Neat | Data sheet available. Used as an internal standard in LC-MS/MS applications. |
| Simson Pharma | Piperaquine D6 | 1261394-71-1 | C₂₉H₂₆D₆Cl₂N₆ | Not specified | Not specified | Neat | Accompanied by a Certificate of Analysis. |
| Clearsynth | Piperaquine-d6 | 1261394-71-1 | C₂₉H₂₆D₆Cl₂N₆ | >95% (HPLC) | Not specified | Neat | Intended for use as an internal standard for quantification by GC- or LC-mass spectrometry. |
| Sussex Research | Piperaquine-d6 | N/A | C₂₉H₂₆D₆Cl₂N₆ | >95% (HPLC) | >95% | Neat | Technical data sheet available. |
| AlSAchim | Piperaquine-d6 | Not specified | Not specified | Isotopic purity ≥ 99% | Isotopic purity ≥ 99% | Not specified | Used in a validated UHPLC-MS/MS method for unbound piperaquine in human plasma.[1][2] |
Alternatives to Piperaquine-D6
While Piperaquine-D6 is the most commonly used stable isotope-labeled internal standard for piperaquine analysis, other alternatives have been employed, particularly in different analytical contexts.
| Alternative Internal Standard | Analytical Technique | Supplier(s) | Notes |
| Mefloquine | HPLC-UV | Various | Structurally different from piperaquine, which may not fully compensate for matrix effects in LC-MS/MS. Used in an HPLC-UV method for piperaquine quantification.[3] |
For LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard like Piperaquine-D6 is highly recommended as it shares a very similar chemical structure and physicochemical properties with the analyte, leading to better correction for variations in sample preparation and matrix effects.
Experimental Protocols
The certification of a reference material and its application in quantitative analysis involve rigorous experimental protocols. Below is a typical workflow for the use of Piperaquine-D6 as an internal standard in a bioanalytical LC-MS/MS method for the determination of piperaquine in human plasma.
Experimental Workflow for Piperaquine Quantification using Piperaquine-D6 Internal Standard
Caption: A typical workflow for the quantification of piperaquine in plasma using Piperaquine-D6 as an internal standard by LC-MS/MS.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Piperaquine Stock Solution: Accurately weigh a known amount of piperaquine reference standard and dissolve it in a suitable solvent (e.g., methanol:water:formic acid) to obtain a stock solution of 1 mg/mL.[4]
-
Piperaquine-D6 (Internal Standard) Stock Solution: Similarly, prepare a 1 mg/mL stock solution of Piperaquine-D6.[4]
-
Working Standard Solutions: Serially dilute the piperaquine stock solution to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples at different concentration levels.[2]
-
Working Internal Standard Solution: Dilute the Piperaquine-D6 stock solution to a fixed concentration (e.g., 500 pg/mL) to be spiked into all samples.[1]
2. Sample Preparation:
-
To a small volume of plasma sample (e.g., 25 µL), add a fixed volume of the working internal standard solution.[5][6]
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). The MRM transitions would be m/z 535.1 -> 288.1 for piperaquine and m/z 541 -> 294.1 for Piperaquine-D6.[4]
4. Data Analysis and Quantification:
-
Integrate the peak areas for both piperaquine and Piperaquine-D6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of piperaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The selection of a high-quality certified reference material for Piperaquine-D6 is critical for the development of robust and reliable bioanalytical methods. While several commercial suppliers offer this internal standard, obtaining detailed Certificates of Analysis is often necessary to fully assess its suitability for a specific application. The experimental workflow provided outlines a standard procedure for its use in LC-MS/MS analysis, a technique widely employed in pharmacokinetic and clinical studies of piperaquine. For researchers, it is advisable to source Piperaquine-D6 from a reputable supplier that provides comprehensive documentation regarding its purity, isotopic enrichment, and characterization methods.
References
- 1. escholarship.org [escholarship.org]
- 2. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Piperaquine D6: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Piperaquine D6, a deuterated analog of the antimalarial drug Piperaquine. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment. This compound should be treated as a chemical waste product and handled by qualified personnel. The following procedures are based on standard safety data sheet (SDS) recommendations for Piperaquine and its derivatives.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[2][3]
-
Containment:
-
Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper or pipette tips, and place it in a clearly labeled, suitable, and closed container for chemical waste.[2][4]
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and transfer the absorbed material into a designated chemical waste container.[1] Do not pour any liquid waste containing this compound down the drain or into sewer systems.[4]
-
-
Decontamination of Labware:
-
Thoroughly rinse any glassware or equipment that has come into contact with this compound. The rinsing solvent should also be collected as chemical waste.
-
For disposable containers, they can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]
-
-
Waste Segregation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The container must be clearly labeled with the contents, including "this compound waste," and any associated hazard symbols.
-
-
Final Disposal:
Quantitative Data Summary
Currently, publicly available safety data sheets for Piperaquine do not specify quantitative disposal limits or concentrations. The guiding principle is that any amount of this compound waste should be disposed of as hazardous chemical waste.
| Parameter | Guideline | Source |
| Discharge to Sewer | Prohibited | [4] |
| Environmental Contamination | Must be avoided | [4] |
| Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [4] |
Experimental Protocols
The disposal of this compound is a safety and operational procedure rather than a laboratory experiment. Therefore, no experimental protocols for its disposal are cited in the safety literature. The provided step-by-step disposal protocol above outlines the necessary procedural guidance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of Piperaquine D6 for Research Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like Piperaquine D6 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
This compound, a deuterated analogue of the antimalarial agent Piperaquine, is classified as a potent pharmaceutical compound. While the deuteration does not significantly alter its chemical hazards, it is crucial to handle this substance with the same precautions as its non-deuterated counterpart. The primary risks associated with this compound include potential irritation to the mucous membranes and upper respiratory tract, and harm if swallowed, inhaled, or absorbed through the skin. Adherence to strict safety protocols is therefore mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece hoods can offer a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to provide protection against chemical dust and splashes. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, a glove box, or a powder weighing station, to contain any airborne particles.
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.
-
Spill Kit: A chemical spill kit appropriate for solid pharmaceutical compounds must be accessible.
-
Container Handling: Keep the this compound container tightly sealed when not in use. Due to its potential hygroscopic nature, it is advisable to handle it under a dry, inert atmosphere like nitrogen or argon. Store in a cool, dry, and dark place.
2. Handling:
-
Weighing: When weighing, use an analytical balance within an enclosure to minimize the dispersal of powder. Use anti-static weigh boats to prevent scattering due to static electricity.
-
Solution Preparation: If preparing a solution, do so within the designated containment area. Add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Minimize Dust: Handle the compound gently to avoid creating dust. Keep containers covered as much as possible during transfer.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the validated cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, immediate and appropriate action is critical:
-
Alert: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or generates a significant amount of dust, evacuate the immediate area.
-
Secure: Cordon off the spill area to prevent further contamination.
-
Clean-up: Wearing appropriate PPE, use the chemical spill kit to clean the spill. Work from the outside of the spill inwards to prevent spreading. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Includes excess this compound powder, contaminated weigh boats, and spatulas. This waste should be collected in a clearly labeled, sealed, and puncture-resistant container. |
| Contaminated PPE | All disposable PPE, including gloves, coveralls, shoe covers, and respirator cartridges, must be collected in a designated hazardous waste bag. This bag should be sealed and placed in a secondary container for disposal.[1] |
| Contaminated Lab Equipment | Reusable equipment should be decontaminated with a validated cleaning agent. If disposable, it should be double-bagged in clear plastic bags, with each bag tagged with a hazardous waste label.[1] |
| Liquid Waste | If this compound is used to prepare solutions, the resulting liquid waste must be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other types of chemical waste unless compatibility has been confirmed. |
All hazardous waste must be stored in a designated, secure area and disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
